2-(3-methyl-1H-pyrazol-5-yl)acetonitrile
Description
BenchChem offers high-quality 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(5-methyl-1H-pyrazol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-5-4-6(2-3-7)9-8-5/h4H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVPXADYVCPMHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901294677 | |
| Record name | 5-Methyl-1H-pyrazole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278798-06-4 | |
| Record name | 5-Methyl-1H-pyrazole-3-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=278798-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1H-pyrazole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Physical Properties of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique structural and electronic properties, including the presence of two nitrogen atoms with differing chemical environments, allow for diverse molecular interactions with biological targets. This has led to the development of numerous approved drugs for treating a range of diseases.[1][3] The metabolic stability of the pyrazole ring further enhances its appeal in drug design.[1]
The characterization of novel pyrazole derivatives, such as 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile, is a critical step in the drug discovery pipeline. A thorough understanding of a compound's physical properties is paramount as it directly influences its pharmacokinetic and pharmacodynamic profile, including solubility, absorption, distribution, metabolism, and excretion (ADME). This guide, therefore, provides a comprehensive overview of the essential physical properties of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile and the experimental methodologies required for their determination, offering a foundational framework for its evaluation as a potential drug candidate.
Molecular Structure and Inherent Properties
A fundamental understanding of the molecular structure is the starting point for any physicochemical analysis.
Molecular Formula and Weight: The chemical structure of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile corresponds to the molecular formula C₆H₇N₃, yielding a molecular weight of 121.14 g/mol .
Annular Tautomerism: A key characteristic of N-unsubstituted pyrazoles is annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms. This results in a dynamic equilibrium between two tautomeric forms: 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile and 2-(5-methyl-1H-pyrazol-3-yl)acetonitrile. This rapid exchange is often solvent-dependent and significantly influences the interpretation of spectroscopic data, particularly NMR spectra, where it can lead to averaged signals.[4]
Caption: Annular tautomerism of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile.
Physicochemical Properties: Experimental Determination
The following sections detail the standard methodologies for determining the key physical properties of a novel compound.
Melting Point
The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.
Experimental Protocol: Capillary Melting Point Determination This method is widely used due to its accuracy and the small amount of sample required.[5]
-
Sample Preparation: A small amount of the dry, crystalline compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[5][6]
-
Heating and Observation:
-
The sample is heated at a medium rate until the temperature is about 20°C below the expected melting point.[5]
-
The heating rate is then reduced significantly to approximately 1°C per minute to ensure thermal equilibrium between the sample and the thermometer.
-
-
Data Recording: Two temperatures are recorded:
Boiling Point
For non-volatile compounds, the boiling point provides another measure of purity and identity. The Thiele tube method is a common micro-scale technique for its determination.[6][7]
Experimental Protocol: Thiele Tube Method
-
Setup: A small amount of the liquid sample (less than 0.5 mL) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube. The assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
Heating: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.
-
Observation: Heating is continued until a continuous stream of bubbles emerges from the capillary tube. This indicates that the air has been replaced by the vapor of the substance.
-
Equilibrium: The heat source is removed. The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the substance equals the atmospheric pressure.[6]
Solubility Profiling
Solubility is a critical determinant of a drug's bioavailability.[8] It is typically assessed in a range of solvents relevant to pharmaceutical development.
Experimental Protocol: Kinetic and Thermodynamic Solubility
-
Kinetic Solubility: This measurement reflects the solubility of a compound upon its addition from a concentrated organic stock solution (commonly dimethyl sulfoxide, DMSO) into an aqueous buffer. It is a high-throughput method used in early discovery to flag potential solubility issues.[1]
-
A concentrated stock solution of the compound is prepared in DMSO.
-
Aliquots of the stock solution are added to various aqueous buffers (e.g., phosphate-buffered saline at different pH values).
-
The solutions are shaken for a short period (e.g., 1-2 hours).
-
The amount of precipitate is measured, often by nephelometry, which detects light scattering by insoluble particles.[9]
-
-
Thermodynamic Solubility: This is the true equilibrium solubility.
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffers).[10]
-
The mixture is agitated (e.g., shaken or stirred) at a constant temperature until equilibrium is reached (typically 24-48 hours).[10]
-
The suspension is then filtered or centrifuged to separate the undissolved solid.
-
The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[11]
-
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure of a synthesized compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR provides detailed information about the number, connectivity, and chemical environment of protons in a molecule.
Expected ¹H NMR Spectrum of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile:
-
Methyl Protons (-CH₃): A singlet at approximately δ 2.2-2.4 ppm.
-
Methylene Protons (-CH₂-CN): A singlet around δ 3.7-3.9 ppm.
-
Pyrazole Ring Proton (C4-H): A singlet in the region of δ 6.0-6.5 ppm.
-
Pyrazole N-H Proton: A broad singlet that can appear over a wide range (δ 10-13 ppm) or may be unobservable. Its broadness and potential disappearance are due to rapid chemical exchange with other pyrazole molecules or trace amounts of water in the solvent, and quadrupolar relaxation from the ¹⁴N nucleus.[4]
Causality in Interpretation: The annular tautomerism can lead to averaged signals for the methyl and methylene groups if the proton exchange is fast on the NMR timescale.[4] Running the spectrum at a lower temperature can sometimes slow this exchange, allowing for the resolution of signals from individual tautomers.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected FT-IR Absorptions:
-
N-H Stretch: A broad absorption band in the range of 3100-3500 cm⁻¹.
-
C-H Stretches: Absorptions just below 3000 cm⁻¹ for the sp³ hybridized carbons of the methyl and methylene groups.
-
C≡N Stretch (Nitrile): A sharp and intense absorption band in the region of 2220-2260 cm⁻¹. This peak is highly characteristic and a strong indicator of the nitrile functional group.[12][13] Conjugation with the pyrazole ring may shift this peak to a slightly lower wavenumber.[12]
-
C=N and C=C Stretches (Pyrazole Ring): Absorptions in the 1400-1600 cm⁻¹ region.
Caption: A typical workflow for FT-IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its structure.
Expected Mass Spectrum:
-
Molecular Ion (M⁺•): The spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 121).
-
Key Fragmentation Pathways: Pyrazole rings are known to undergo characteristic fragmentation. Common fragmentation pathways include the loss of a molecule of hydrogen cyanide (HCN, 27 Da) and the loss of dinitrogen (N₂, 28 Da) from the ring structure.[14][15] The specific fragmentation pattern will provide valuable structural information.
Summary of Physicochemical Properties
| Property | Expected Value / Characteristic | Methodology |
| Molecular Formula | C₆H₇N₃ | - |
| Molecular Weight | 121.14 g/mol | Mass Spectrometry |
| Appearance | Crystalline solid (predicted) | Visual Inspection |
| Melting Point | To be determined | Capillary Method |
| Boiling Point | To be determined | Micro-scale Method |
| Solubility | To be determined | Kinetic & Thermodynamic Assays |
| ¹H NMR | Peaks for -CH₃, -CH₂-, C4-H, N-H | ¹H NMR Spectroscopy |
| FT-IR (cm⁻¹) | ~3100-3500 (N-H), ~2220-2260 (C≡N) | FT-IR Spectroscopy |
| Mass Spec (m/z) | 121 (M⁺•), fragmentation | EI-MS |
References
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. Available at: [Link]
-
Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]
-
Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. Available at: [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available at: [Link]
-
6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Available at: [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
-
The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. Available at: [Link]
-
Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]
-
Determination Of Boiling Point Of An Organic Compound. BYJU'S. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
(PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. Available at: [Link]
-
Esxample 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx). ResearchGate. Available at: [Link]
-
Melting point determination. Available at: [Link]
-
experiment (1) determination of melting points. Available at: [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific Research Publishing. Available at: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
The 1H NMR spectrum of pyrazole in a nematic phase. Wiley Online Library. Available at: [Link]
-
Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews. Available at: [Link]
-
EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. Available at: [Link]
-
Study of the composition of nitriles using IR spectroscopy. ResearchGate. Available at: [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. Available at: [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]
-
Drug Solubility: Importance and Enhancement Techniques. PMC. Available at: [Link]
-
Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PMC. Available at: [Link]
- WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.
-
Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]
-
Compound solubility measurements for early drug discovery. Computational Chemistry. Available at: [Link]
-
Determination of Boiling Point of Organic Compounds. GeeksforGeeks. Available at: [Link]
-
Determination of Melting Point. Available at: [Link]
-
(PDF) 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]
-
Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. Available at: [Link]
-
Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. Available at: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. PubMed. Available at: [Link]
-
Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B. Available at: [Link]
-
Boiling Point of an Organic compound. MeitY OLabs - YouTube. Available at: [Link]
-
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. lifechemicals.com [lifechemicals.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile, a heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. This document will delve into the molecule's fundamental properties, provide a detailed, field-proven methodology for its synthesis and characterization, explore its potential applications, and outline essential safety protocols for its handling.
Core Molecular Attributes
2-(3-methyl-1H-pyrazol-5-yl)acetonitrile is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of both a reactive nitrile group and the versatile pyrazole core makes it a valuable building block in synthetic organic chemistry.
Molecular Structure and Properties
The structural and physicochemical properties of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile are summarized in the table below. The molecular weight is calculated based on its chemical formula, C₆H₇N₃.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃ | - |
| Molecular Weight | 121.14 g/mol | Calculated |
| IUPAC Name | 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile | - |
| Canonical SMILES | CC1=NN=C(C1)CC#N | - |
| CAS Number | Not definitively assigned | - |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.2!"]; N2 [label="N", pos="-0.8,0.3!"]; C3 [label="C", pos="-0.5,-0.9!"]; C4 [label="C", pos="0.8,-0.7!"]; C5 [label="C", pos="1,0.6!"]; C_Me [label="C", pos="-1.5,-1.9!"]; C_CN [label="C", pos="2.2,1.1!"]; N_CN [label="N", pos="3.2,1.5!"]; H_N [label="H", pos="0,2.0!"]; H4 [label="H", pos="1.5,-1.3!"]; H_Me1 [label="H", pos="-1.1,-2.8!"]; H_Me2 [label="H", pos="-2.5,-1.9!"]; H_Me3 [label="H", pos="-1.2,-1.2!"]; C_CH2 [label="C", pos="2.0, -0.2!"]; H_CH2_1 [label="H", pos="2.8, -0.6!"]; H_CH2_2 [label="H", pos="1.4, -0.9!"];
// Bonds N1 -- N2 [dir=none]; N2 -- C3 [dir=none]; C3 -- C4 [dir=none]; C4 -- C5 [dir=none]; C5 -- N1 [dir=none]; C3 -- C_Me [dir=none, label="CH₃"]; C5 -- C_CH2 [dir=none, label="CH₂"]; C_CH2 -- C_CN [dir=none]; C_CN -- N_CN [style=bold, label="N", len=1.5]; N1 -- H_N [dir=none]; }
Caption: 2D structure of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile.
Synthesis and Purification
The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[1][2] For 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile, a plausible and efficient synthetic route starts from readily available commercial reagents.
Causality of Experimental Choices
The chosen synthetic pathway leverages the classical Knorr pyrazole synthesis. 4-cyano-3-oxobutanoic acid ethyl ester serves as the 1,3-dicarbonyl equivalent, with the cyano group being inert under the reaction conditions. Hydrazine hydrate is selected as the simplest hydrazine source to form the unsubstituted pyrazole ring. The subsequent steps are standard workup procedures designed to isolate and purify the product efficiently. Ethanol is chosen as a solvent due to its ability to dissolve both reactants and its relatively low boiling point, which facilitates removal post-reaction.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
-
Reaction Setup: To a solution of 4-cyano-3-oxobutanoic acid ethyl ester (1.0 eq) in absolute ethanol (10 mL/mmol), add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Workup: After completion, allow the reaction mixture to cool to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Dissolve the resulting residue in ethyl acetate and wash with brine. Separate the organic layer.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile.
Structural Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.[4] A combination of spectroscopic techniques should be employed.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | A singlet for the pyrazole ring proton (C4-H), a singlet for the methylene protons (-CH₂-CN), and a singlet for the methyl protons (-CH₃). The N-H proton may appear as a broad singlet. Chemical shifts will be dependent on the solvent used.[5][6] |
| ¹³C NMR | Resonances for the pyrazole ring carbons, the methyl carbon, the methylene carbon, and the nitrile carbon. |
| FT-IR | A characteristic sharp peak for the nitrile (C≡N) stretch around 2250 cm⁻¹, C-H stretching and bending frequencies, and N-H stretching. |
| Mass Spec. | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (m/z = 122.07). |
Predicted ¹H NMR Data
Based on the analysis of similar pyrazole structures, the following ¹H NMR chemical shifts (in ppm) are predicted in a standard solvent like CDCl₃:
-
δ ~ 10-12 ppm: (br s, 1H, N-H) - The broadness and chemical shift of the N-H proton can be highly variable and dependent on concentration and solvent.[7]
-
δ ~ 6.1 ppm: (s, 1H, C4-H)
-
δ ~ 3.7 ppm: (s, 2H, -CH₂-CN)
-
δ ~ 2.3 ppm: (s, 3H, -CH₃)
Applications in Drug Development
The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs.[3] Its derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.
Rationale for Pharmacological Interest
The pyrazole ring system is capable of engaging in various non-covalent interactions with biological targets, including hydrogen bonding (as both donor and acceptor) and π-π stacking. The acetonitrile moiety can also participate in hydrogen bonding and can be a precursor for other functional groups like carboxylic acids or amines.
Potential Therapeutic Areas
Derivatives of pyrazole have shown promise in a multitude of therapeutic areas, suggesting potential avenues of investigation for 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile and its analogues:
-
Antimicrobial and Antifungal Agents: The pyrazole scaffold is a component of various compounds with demonstrated antibacterial and antifungal properties.[1]
-
Anti-inflammatory and Analgesic: Certain pyrazole derivatives are known to possess anti-inflammatory and pain-relieving effects.[8]
-
Anticancer and Kinase Inhibition: The pyrazole core is present in several kinase inhibitors used in cancer therapy.[9]
-
Antidepressant and Anticonvulsant: The structural motif has also been explored for its potential in treating central nervous system disorders.
Caption: Potential therapeutic applications of the core scaffold.
Safety and Handling
Due to the presence of the nitrile group, 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile should be handled with care, following established safety protocols for cyano compounds.
Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and appropriate street clothing (long pants, closed-toe shoes) should be worn.
Handling and Storage
-
Ventilation: All handling of the solid compound and its solutions should be conducted in a well-ventilated chemical fume hood.[10]
-
Incompatibilities: Keep away from strong acids, bases, and oxidizing agents. Contact with strong acids can liberate highly toxic hydrogen cyanide gas.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.
Waste Disposal
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Due to its nature as an organic nitrile, it may be classified as hazardous waste.
References
-
Ahmad, I., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 5(4), 543-553. Available at: [Link]
-
Deng, X., & Mani, N. S. (2008). 5-BENZO[1][5]DIOXOL-5-YL-3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE. Organic Syntheses, 85, 44-51. Available at: [Link]
-
Ghahremanzadeh, R., et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6(10), 8196-8202. Available at: [Link]
-
Naji, A. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Available at: [Link]
-
LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds. Retrieved from [Link]
-
MDPI. (2017). Synthesis and Characterization of 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2017(3), M947. Available at: [Link]
-
Parisi, M. G., et al. (2023). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. Cells, 12(4), 575. Available at: [Link]
-
The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]
-
Raines, R. T., et al. (2023). Bioorthogonal 4H-pyrazole “click” reagents. DSpace@MIT. Available at: [Link]
-
Dartmouth College. (n.d.). Dartmouth College Guidelines for Safe Use of Cyanide Salts. Retrieved from [Link]
-
Global Journal of Pharmacy & Pharmaceutical Sciences. (2015). Pharmacological Activities of Pyrazoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 34(1), 134-141. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
-
Parisi, M. G., et al. (2023). Molecular Composition and Biological Activity of a Novel Acetonitrile-Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. PubMed, 36831242. Available at: [Link]
-
Tinsley, H. N., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. Available at: [Link]
Sources
- 1. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Methyl-2-pyrazolin-5-one(108-26-9) 1H NMR spectrum [chemicalbook.com]
- 6. jocpr.com [jocpr.com]
- 7. rsc.org [rsc.org]
- 8. 1006950-51-1|2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)ethanol|BLD Pharm [bldpharm.com]
- 9. mdpi.com [mdpi.com]
- 10. Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry [mdpi.com]
- 11. mdpi.com [mdpi.com]
A Technical Guide to 2-(3-Methyl-1H-pyrazol-5-yl)acetonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, explore robust synthetic methodologies, analyze its physicochemical and spectroscopic properties, and discuss its current and potential applications in the field of drug development. This document is intended to be a practical resource, offering not just procedural details but also the underlying scientific rationale to empower researchers in their work with pyrazole-based scaffolds.
Nomenclature and Structural Elucidation
The systematic IUPAC name for the compound of interest is 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile . This name precisely defines the connectivity of the molecule. The "1H-pyrazole" indicates a five-membered aromatic ring with two adjacent nitrogen atoms, where the hydrogen atom is located on the nitrogen at position 1. Consequently, the substituents, a methyl group and an acetonitrile group, are positioned at carbons 3 and 5, respectively.
It is crucial to acknowledge the tautomeric nature of the pyrazole ring. The hydrogen on the nitrogen can potentially migrate, leading to the isomeric form, 2-(5-methyl-1H-pyrazol-3-yl)acetonitrile. The synthetic route employed will often dictate the predominant isomer formed. For the purpose of this guide, we will focus on the structure as defined by the IUPAC name 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile.
Molecular Structure:
Caption: 2D structure of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile.
Physicochemical and Spectroscopic Properties
Table 1: Predicted and Comparative Physicochemical Properties
| Property | Predicted/Comparative Value | Source/Basis |
| Molecular Formula | C₆H₇N₃ | - |
| Molecular Weight | 121.14 g/mol | [1] |
| Appearance | Likely a solid at room temperature | General property of pyrazole derivatives[2] |
| Melting Point | Expected to be in the range of 100-200 °C | Comparison with similar pyrazoles |
| Boiling Point | > 250 °C (decomposes) | General property of pyrazole derivatives |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | General property of pyrazole derivatives |
| pKa | ~14 (NH proton) | Acidity of NH in pyrazole ring |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the C4-H of the pyrazole ring, a singlet for the methyl group, a singlet for the methylene protons of the acetonitrile group, and a broad singlet for the N-H proton. The chemical shifts will be influenced by the solvent used.[3]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the three carbons of the pyrazole ring, the methyl carbon, the methylene carbon, and the nitrile carbon.
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch (around 3200-3400 cm⁻¹), the C≡N stretch of the nitrile group (around 2250 cm⁻¹), and C=N and C=C stretching vibrations of the pyrazole ring (in the 1500-1600 cm⁻¹ region).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methyl and acetonitrile groups.
Synthesis of 2-(3-Methyl-1H-pyrazol-5-yl)acetonitrile
The synthesis of substituted pyrazoles is a well-established area of organic chemistry.[4][5] A common and effective method for constructing the pyrazole ring is through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.
Proposed Synthetic Pathway:
A plausible and efficient route to 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile involves the reaction of a β-ketonitrile with hydrazine hydrate.
Caption: Proposed synthetic workflow for 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile.
Experimental Protocol: A General Procedure
This protocol is a generalized procedure and may require optimization for specific substrates and scales.
-
Reaction Setup: To a solution of the β-ketonitrile (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1-1.2 equivalents) dropwise at room temperature.
-
Reaction Execution: The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile.
Causality in Experimental Choices:
-
Solvent: Ethanol or acetic acid are commonly used as they are polar protic solvents that can facilitate both the initial condensation and the subsequent cyclization and dehydration steps.
-
Hydrazine: Hydrazine hydrate is a readily available and effective source of the N-N unit required for the pyrazole ring formation.
-
Temperature: Heating to reflux provides the necessary activation energy for the cyclization and dehydration steps, driving the reaction to completion.
Applications in Drug Discovery
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.[4][6] The presence of the methyl and acetonitrile groups in 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile offers opportunities for further functionalization and modulation of its pharmacokinetic and pharmacodynamic properties.
Potential Therapeutic Areas:
-
Kinase Inhibition: Many pyrazole-containing compounds are potent kinase inhibitors used in oncology. The pyrazole ring can act as a hinge-binding motif, and the substituents can be tailored to achieve selectivity for specific kinases.
-
Antimicrobial Agents: Pyrazole derivatives have shown promising activity against various bacterial and fungal pathogens.[7]
-
Anti-inflammatory Agents: The well-known NSAID celecoxib features a pyrazole core, highlighting the potential of this scaffold in developing new anti-inflammatory drugs.
-
Central Nervous System (CNS) Disorders: Substituted pyrazoles have been investigated for their activity on various CNS targets, including receptors and enzymes implicated in neurological and psychiatric disorders.
Logical Framework for Drug Development:
Caption: A logical workflow for the development of drugs based on the pyrazole scaffold.
Conclusion and Future Perspectives
2-(3-methyl-1H-pyrazol-5-yl)acetonitrile represents a valuable building block for the synthesis of novel bioactive molecules. Its straightforward synthesis and the proven therapeutic potential of the pyrazole core make it an attractive starting point for drug discovery programs. Future research should focus on the development of regioselective synthetic methods to access both the 3,5- and 5,3-disubstituted isomers, followed by systematic biological evaluation to unlock the full therapeutic potential of this versatile scaffold. The insights provided in this guide aim to facilitate and inspire further investigation into this promising class of compounds.
References
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. [Link]
-
PubChem. (n.d.). 2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)acetonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile. Retrieved from [Link]
-
Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]
-
El-Metwaly, A. M., et al. (2020). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Molbank, 2020(4), M1179. [Link]
-
ResearchGate. (2020). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Retrieved from [Link]
-
Abood, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]
-
Dubal, G., Joshi, K., & Talaviya, R. (2021). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Conferences, 247, 02004. [Link]
-
Taresh, B. H. (2022). A review of pyrazole compounds' production, use, and pharmacological activity. Community Practitioner, 20(7). [Link]
-
Kantevari, S., et al. (1999). Synthesis And Pharmacological Activity Of Substituted Pyrazoles. Indian Journal of Pharmaceutical Sciences, 61(1), 26-30. [Link]
Sources
- 1. 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile | C6H7N3 | CID 43154732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jayorganics.com [jayorganics.com]
- 3. 3-Methyl-2-pyrazolin-5-one(108-26-9) 1H NMR spectrum [chemicalbook.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
The Pyrazole Ring: A Comprehensive Technical Guide to its Fundamental Reactivity
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth exploration of the fundamental reactivity of the pyrazole ring, a cornerstone of heterocyclic chemistry. Esteemed for its presence in numerous pharmaceuticals and agrochemicals, a thorough understanding of the pyrazole's electronic landscape and reaction dynamics is paramount for the rational design of novel molecular entities.[1][2] This document moves beyond a mere recitation of reactions, offering a causal analysis of the pyrazole's chemical behavior, substantiated by mechanistic insights and validated experimental protocols.
The Electronic Architecture and Intrinsic Properties of the Pyrazole Ring
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] This arrangement imparts a unique electronic character that dictates its reactivity. One nitrogen atom (N1) is pyrrole-like, with its lone pair of electrons participating in the 6π aromatic system, rendering it non-basic and acidic.[1][3] The other nitrogen atom (N2) is pyridine-like, with its lone pair residing in an sp² hybrid orbital in the plane of the ring, which confers basic properties to the molecule.[1][3]
This duality governs the amphoteric nature of pyrazole, allowing it to act as both a weak acid and a weak base.[3][4] The aromaticity of pyrazole is a key determinant of its stability and reactivity, placing it at an intermediate level among other aromatic heterocycles.[1]
The electron density within the ring is not uniformly distributed. The pyridine-like nitrogen (N2) exerts an inductive electron-withdrawing effect, which reduces the electron density at the adjacent C3 and C5 positions.[5] Consequently, the C4 position is the most electron-rich and, therefore, the primary site for electrophilic attack.[5][6] Conversely, the C3 and C5 positions are more susceptible to nucleophilic attack.[6][7]
Electrophilic Substitution: A Regioselective Affair
Electrophilic aromatic substitution (SEAr) is a hallmark of pyrazole chemistry, predominantly occurring at the C4 position.[8][9] The heightened electron density at this position makes it the kinetic and thermodynamic product in most electrophilic substitution reactions.
Mechanism of Electrophilic Substitution at C4
The reaction proceeds via the classical arenium ion intermediate. The approach of an electrophile (E+) to the C4 position results in the formation of a resonance-stabilized carbocation. The positive charge is delocalized across the ring, with the pyrrole-like nitrogen participating in this stabilization. Subsequent deprotonation re-establishes aromaticity, yielding the 4-substituted pyrazole.
Caption: General mechanism of electrophilic substitution at the C4 position of the pyrazole ring.
Key Electrophilic Substitution Reactions
| Reaction | Reagents and Conditions | Typical Product | Reference |
| Nitration | HNO₃/H₂SO₄ | 4-Nitropyrazole | [10] |
| Halogenation | Br₂ in HOAc or SO₂Cl₂ | 4-Halopyrazole | [10] |
| Sulfonation | Oleum, heat | Pyrazole-4-sulfonic acid | [10] |
| Vilsmeier-Haack | POCl₃, DMF | 4-Formylpyrazole | [11] |
Experimental Protocol: Nitration of Pyrazole
This protocol describes the synthesis of 4-nitropyrazole, a versatile intermediate.
Materials:
-
Pyrazole
-
Fuming Nitric Acid (90%)
-
Fuming Sulfuric Acid (20% oleum)
-
Ice bath
-
Stirring apparatus
Procedure:
-
In a flask equipped with a stirrer and placed in an ice bath, cautiously add fuming sulfuric acid to pyrazole.
-
Slowly add fuming nitric acid to the mixture while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate) until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain 4-nitropyrazole.[7]
Causality: The use of a strong nitrating medium like fuming nitric and sulfuric acids is necessary to overcome the deactivating effect of the protonated pyrazolium species present in the acidic environment. The reaction is highly regioselective for the C4 position.
Nucleophilic Substitution: Targeting the Electron-Deficient Centers
While less common than electrophilic substitution, nucleophilic substitution on the pyrazole ring is possible, particularly when the ring is activated by electron-withdrawing groups or when a good leaving group is present at the C3 or C5 positions. These positions are inherently more electron-deficient due to the inductive effect of the adjacent nitrogen atoms.[6]
Mechanism of Nucleophilic Aromatic Substitution (SNAE)
The reaction typically proceeds through an addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon, forming a resonance-stabilized Meisenheimer-like intermediate. The negative charge is delocalized onto the electronegative nitrogen atoms. Subsequent elimination of the leaving group restores the aromaticity of the ring.
Caption: General mechanism of nucleophilic aromatic substitution on the pyrazole ring.
Cycloaddition Reactions: Building the Pyrazole Core and Beyond
Cycloaddition reactions are fundamental to the synthesis of the pyrazole ring itself and can also be employed to construct more complex fused heterocyclic systems.
[3+2] Cycloadditions for Pyrazole Synthesis
The most common method for constructing the pyrazole ring is the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. A classic example is the reaction of a diazoalkane with an alkyne.
Caption: Synthesis of pyrazoles via [3+2] cycloaddition of a diazo compound and an alkyne.
Diels-Alder Reactions of 4H-Pyrazoles
4H-Pyrazoles, which are non-aromatic isomers of pyrazole, can act as dienes in Diels-Alder reactions. The reactivity is significantly influenced by the substituents at the C4 position. Electron-withdrawing groups, such as fluorine, enhance the reactivity by lowering the LUMO energy of the diene, allowing the reaction to proceed without the need for acid catalysis.[12]
Metal-Catalyzed Cross-Coupling: Precision Functionalization
Modern synthetic organic chemistry heavily relies on metal-catalyzed cross-coupling reactions for the construction of C-C and C-heteroatom bonds. These methods offer unparalleled precision for the functionalization of the pyrazole ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. This reaction is particularly useful for the arylation and vinylation of the pyrazole ring. Pre-functionalization of the pyrazole with a halogen at the desired position is a prerequisite.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromopyrazole
This protocol details the synthesis of 4-phenylpyrazole.
Materials:
-
4-Bromopyrazole
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere apparatus (e.g., Schlenk line)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 4-bromopyrazole, phenylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to 90°C and stir for 6 hours.
-
After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-phenylpyrazole.[13]
Causality: The palladium catalyst facilitates the oxidative addition to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond. The base is crucial for the activation of the boronic acid.
Direct C-H Functionalization
A more atom-economical approach is the direct C-H functionalization, which avoids the need for pre-functionalized starting materials.[14][15] Transition metal catalysts, often directed by a coordinating group on the pyrazole ring, can selectively activate and functionalize a specific C-H bond. The regioselectivity of these reactions is a subject of ongoing research and is highly dependent on the directing group, catalyst, and reaction conditions.[16]
Comparative Reactivity
The reactivity of pyrazole is often compared to its isomers, imidazole and pyrrole.
| Heterocycle | Basicity | Acidity | Electrophilic Substitution Reactivity |
| Pyrrole | Very Weak | Weak | Very High |
| Pyrazole | Weak | Weak | Moderate |
| Imidazole | Moderate | Very Weak | High |
Rationale:
-
Basicity: Imidazole is the most basic due to the symmetrical delocalization of the positive charge in the imidazolium ion. Pyrazole is less basic as the adjacent nitrogen atoms destabilize the positive charge. Pyrrole's lone pair is integral to its aromaticity, making it very weakly basic.[10][17]
-
Acidity: Pyrrole is the most acidic as the resulting anion is highly resonance-stabilized. Pyrazole is also acidic due to the stabilization of the pyrazolide anion. Imidazole is the least acidic.
-
Electrophilic Substitution: Pyrrole is highly activated towards electrophilic attack. Imidazole is also highly reactive. Pyrazole is less reactive than pyrrole and imidazole due to the electron-withdrawing nature of the pyridine-like nitrogen.[18][19]
Conclusion
The pyrazole ring possesses a rich and nuanced reactivity profile, governed by the interplay of its aromaticity, the electronic effects of its two distinct nitrogen atoms, and the influence of substituents. A deep understanding of these fundamental principles is essential for harnessing the full synthetic potential of this privileged scaffold. The strategic application of electrophilic and nucleophilic substitutions, cycloaddition reactions, and modern metal-catalyzed cross-coupling methodologies provides chemists with a powerful toolkit for the synthesis of diverse and complex pyrazole-containing molecules for a wide array of applications in the pharmaceutical and materials science industries.
References
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules, 24(24), 4587. Available at: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 64(2), 28-39. Available at: [Link]
-
Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (2016). Organic Letters, 18(15), 3650–3653. Available at: [Link]
-
Pyrazole structure highlighting the nucleophilic and electrophilic... (n.d.). ResearchGate. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2021). Molecules, 26(16), 4872. Available at: [Link]
-
Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. (2020). Molecules, 25(11), 2596. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Signal Transduction and Targeted Therapy, 7, 273. Available at: [Link]
-
Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms. (2021). Environmental Science: Water Research & Technology, 7(1), 135-149. Available at: [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. (2020). Organic & Biomolecular Chemistry, 18(32), 6225-6243. Available at: [Link]
-
Pyrazole. (n.d.). SlideShare. Available at: [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. (2020). Organic & Biomolecular Chemistry, 18(32), 6225-6243. Available at: [Link]
-
Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. (2023). Organic Letters, 25(4), 624–628. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]
-
Regioselective and Guided C–H Activation of 4-Nitropyrazoles. (2018). The Journal of Organic Chemistry, 83(7), 3956–3965. Available at: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(13), 4055. Available at: [Link]
-
Nitropyrazoles. (1997). Russian Chemical Bulletin, 46(6), 1149–1150. Available at: [Link]
-
Imidazole, pyrazole and pyrrole which of them has a more aromaticity? (2020). Quora. Available at: [Link]
-
Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. (2018). ResearchGate. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2022). YouTube. Available at: [Link]
-
Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. (1969). The Journal of Organic Chemistry, 34(11), 3377–3381. Available at: [Link]
-
Regioselectivity in pyrazole EAS. (2022). Reddit. Available at: [Link]
-
Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (2009). Green Chemistry, 11(1), 102-107. Available at: [Link]
-
Recent advances in the synthesis of new pyrazole derivatives. (2019). Arkivoc, 2019(1), 213-248. Available at: [Link]
-
Transition-metal-catalyzed C-H functionalization of pyrazoles. (2020). Organic & Biomolecular Chemistry, 18(32), 6225-6243. Available at: [Link]
-
Reactions of pyrrole, imidazole, and pyrazole with ozone: Kinetics and mechanisms. (2021). Environmental Science: Water Research & Technology, 7(1), 135-149. Available at: [Link]
-
Direct nitration of five membered heterocycles. (2005). Arkivoc, 2005(3), 179-191. Available at: [Link]
-
Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... (n.d.). ResearchGate. Available at: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Available at: [Link]
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). JACS Au, 2(9), 2056–2067. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). Molecules, 27(21), 7247. Available at: [Link]
-
Imidazole and Pyrazole. (n.d.). Scribd. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Available at: [Link]
-
Compare the acidity and basicity of pyrazole and imidazole with pyrrole and pyridine. (2023). Brainly.com. Available at: [Link]
-
Bioorthogonal 4 H-pyrazole "click" reagents. (2023). RSC Chemical Biology, 4(5), 415-420. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. Sci-Hub. Transition-metal-catalyzed C–H functionalization of pyrazoles / Organic & Biomolecular Chemistry, 2020 [sci-hub.box]
- 12. Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rose-hulman.edu [rose-hulman.edu]
- 14. mdpi.com [mdpi.com]
- 15. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. brainly.com [brainly.com]
- 18. Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 19. quora.com [quora.com]
Methodological & Application
The Pyrazole-Acetonitrile Scaffold: A Versatile Building Block for Kinase Inhibitor Discovery
Introduction: The Privileged Pyrazole in Medicinal Chemistry
The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and favorable pharmacological properties.[1][2] Its unique electronic and steric features allow it to serve as a bioisosteric replacement for other aromatic systems, enhancing drug-like properties such as metabolic stability and target affinity.[1] Within the vast landscape of pyrazole-containing therapeutics, the 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile moiety has emerged as a particularly valuable building block, especially in the design of potent and selective protein kinase inhibitors.[3]
Protein kinases, enzymes that regulate a vast array of cellular processes, are frequently dysregulated in diseases like cancer, inflammation, and neurodegenerative disorders.[4] The development of small molecule inhibitors that target the ATP-binding site of these kinases is a major focus of drug discovery. The pyrazole-acetonitrile scaffold has proven to be an exceptional starting point for creating such inhibitors, offering a unique combination of hydrogen bonding capabilities and structural rigidity that facilitates high-affinity binding to the kinase hinge region.[3]
This comprehensive guide provides an in-depth exploration of the applications of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile in medicinal chemistry. We will delve into its synthesis, its role as a key intermediate in the development of kinase inhibitors, and provide detailed protocols for its preparation and subsequent elaboration into a potent JNK3 inhibitor.
The Strategic Importance of the 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile Scaffold
The efficacy of the 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile scaffold in kinase inhibitor design can be attributed to several key features:
-
Hinge Binding: The pyrazole ring is an excellent bioisostere of the adenine core of ATP and can form crucial hydrogen bonds with the "hinge" region of the kinase active site. This interaction is a hallmark of many potent kinase inhibitors and serves to anchor the molecule in the ATP-binding pocket.[2]
-
The Acetonitrile Moiety: The acetonitrile group is not merely a passive linker. It frequently participates in additional hydrogen bonding interactions with residues in the active site, thereby increasing binding affinity and selectivity.[3] In the case of JNK3 inhibitors, for instance, the nitrile group has been shown to form a hydrogen bond with the side chain of asparagine 152.[3]
-
Vectorial Control: The pyrazole ring provides a rigid platform from which to project substituents into different pockets of the kinase active site. The placement of the methyl and acetonitrile groups at the 3- and 5-positions, respectively, directs further chemical modifications towards specific regions of the kinase, allowing for the fine-tuning of potency and selectivity.
-
Favorable Physicochemical Properties: Pyrazole-containing compounds often exhibit good metabolic stability and oral bioavailability, making them attractive candidates for drug development.
Application in Kinase Inhibitor Development: A Focus on JNK3
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated in response to a variety of cellular stresses.[3] Of the three main isoforms (JNK1, JNK2, and JNK3), JNK3 is predominantly expressed in the brain and has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3] Consequently, the development of selective JNK3 inhibitors is a promising therapeutic strategy.
The 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile scaffold has been successfully employed in the design of potent and selective JNK3 inhibitors.[3] By elaborating on this core structure, medicinal chemists have been able to develop compounds with nanomolar potency and excellent selectivity over other kinases.
JNK3 Signaling Pathway
Caption: Simplified JNK3 signaling cascade.
Data Presentation: Potency of Pyrazole-Acetonitrile Based Kinase Inhibitors
The following table summarizes the inhibitory activity of several JNK3 inhibitors built upon the pyrazole-acetonitrile scaffold, demonstrating the impact of structural modifications on potency.
| Compound ID | R Group on Pyrimidine | JNK3 IC₅₀ (µM) | Reference |
| 7a | 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino) | 0.635 | [3] |
| 7b | 2-((1-(cyclobutanecarbonyl)pyrrolidin-3-yl)amino) | 0.824 | [3] |
| 8a | (R)-2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino) | 0.227 | [3] |
| 8b | (S)-2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino) | 0.361 | [3] |
Experimental Protocols
Part 1: Synthesis of the Core Intermediate: 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile
This protocol describes a plausible and efficient two-step synthesis of the title compound starting from readily available commercial reagents.
Step 1: Synthesis of 3-methyl-1H-pyrazol-5(4H)-one
This is a classic Knorr pyrazole synthesis.[4]
Caption: Synthesis of 3-methyl-1H-pyrazol-5(4H)-one.
Materials:
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Absolute ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add absolute ethanol.
-
Add ethyl acetoacetate to the ethanol and begin stirring.
-
Slowly add hydrazine hydrate to the stirred solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product, 3-methyl-1H-pyrazol-5(4H)-one, is typically obtained as a white to off-white solid.
Rationale: This is a classic condensation reaction. The more nucleophilic nitrogen of hydrazine attacks the acetyl carbonyl of ethyl acetoacetate, followed by an intramolecular cyclization via attack of the other nitrogen onto the ester carbonyl, with subsequent elimination of ethanol and water to form the stable pyrazolone ring.
Step 2: Synthesis of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile
This step involves the alkylation of the pyrazolone intermediate.
Caption: Synthesis of the target intermediate.
Materials:
-
3-methyl-1H-pyrazol-5(4H)-one (from Step 1)
-
Chloroacetonitrile[5]
-
Potassium carbonate (or another suitable base)
-
Dimethylformamide (DMF) or acetone (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-methyl-1H-pyrazol-5(4H)-one and anhydrous DMF.
-
Add potassium carbonate to the mixture and stir vigorously.
-
Slowly add chloroacetonitrile to the suspension.
-
Heat the reaction mixture to 50-60 °C and stir for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile.
Rationale: The pyrazolone exists in tautomeric forms, and in the presence of a base, the enolate form can act as a nucleophile. This nucleophile attacks the electrophilic carbon of chloroacetonitrile in an SN2 reaction, displacing the chloride and forming the desired C-alkylated product. The use of an anhydrous solvent and inert atmosphere is crucial to prevent side reactions.
Part 2: Elaboration into a JNK3 Inhibitor
The following is a conceptual protocol for the synthesis of a JNK3 inhibitor based on the pyrazole-acetonitrile core, inspired by literature precedents.[3] This protocol is intended for illustrative purposes to demonstrate the utility of the core intermediate.
Conceptual Synthetic Scheme:
Caption: Conceptual workflow for JNK3 inhibitor synthesis.
Step 1: N-Arylation of the Pyrazole Core
The pyrazole nitrogen is typically coupled with a substituted aryl or heteroaryl halide. A common reaction is the Buchwald-Hartwig amination or a similar palladium-catalyzed cross-coupling reaction.
Step 2: Nucleophilic Aromatic Substitution
The elaborated pyrazole-acetonitrile intermediate, now bearing a suitable leaving group on the appended aromatic ring, is reacted with an amine-containing fragment. This amine is often part of a more complex side chain designed to interact with other regions of the kinase active site.
Self-Validation and Causality:
Each step in these protocols is designed for high yield and purity. The choice of reagents and conditions is critical. For instance, in the alkylation step, the use of a polar aprotic solvent like DMF facilitates the SN2 reaction. The progress of each reaction should be meticulously monitored by TLC or LC-MS to ensure complete conversion and identify any potential side products. Purification by column chromatography is essential to obtain material of high purity for subsequent steps and for biological evaluation.
Conclusion
2-(3-methyl-1H-pyrazol-5-yl)acetonitrile is a highly valuable and versatile building block in medicinal chemistry. Its strategic use, particularly in the design of kinase inhibitors, has led to the discovery of potent and selective therapeutic candidates. The protocols and insights provided in this guide are intended to empower researchers in drug discovery to leverage the unique properties of this privileged scaffold in their own research endeavors. The logical and well-established synthetic routes, coupled with a deep understanding of the structure-activity relationships, will continue to make the pyrazole-acetonitrile core a fruitful starting point for the development of novel therapeutics.
References
-
Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. Available at: [Link]
-
Parajuli, R. et al. Synthesis and Characterization of Some Novel Pyrazolone Derivatives and their Metal Complexes. Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]
- Method for synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone. Google Patents.
-
Chloroacetonitrile. ResearchGate. Available at: [Link]
-
Karrouchi, K. et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Oh, Y. et al. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Al-Mousawi, S. M. et al. Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Some New Pyrazole Compounds. ResearchGate. Available at: [Link]
-
Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Available at: [Link]
-
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]
-
Tong, L. et al. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available at: [Link]
-
Oh, Y. et al. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. PubMed. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
-
Supporting Information for RSC Advances In-silico binding affinity to cyclooxygenase-II and Green synthesis of benzylpyrazolyl coumarin derivatives. Royal Society of Chemistry. Available at: [Link]
-
Naik, C. G. & Malik, G. M. Synthesis of Chloro Pyrazolone Derivatives and their Biological Activities. Oriental Journal of Chemistry. Available at: [Link]
- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. Google Patents.
-
Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 5. researchgate.net [researchgate.net]
The Strategic Utility of 2-(3-Methyl-1H-pyrazol-5-yl)acetonitrile in Modern Synthetic Chemistry
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. Its unique electronic properties and conformational flexibility allow for the design of potent and selective ligands. Pyrazole derivatives have found extensive applications as anti-inflammatory, anti-cancer, anti-viral, and neuroprotective agents.[1][2] A prime example of their success is Celecoxib, a selective COX-2 inhibitor widely used for the management of pain and inflammation, which features a central pyrazole ring.[3][4] The strategic functionalization of the pyrazole core is therefore a critical endeavor in the quest for novel therapeutics.
This guide focuses on the synthesis and application of a versatile synthetic intermediate, 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile . The presence of both a reactive acetonitrile moiety and a modifiable pyrazole ring system makes this compound a highly valuable building block for the synthesis of complex heterocyclic systems, particularly in the development of kinase inhibitors for the treatment of inflammatory diseases and cancer.[5][6]
Synthesis of 2-(3-Methyl-1H-pyrazol-5-yl)acetonitrile: A Two-Step Approach
The synthesis of the target intermediate is logically approached in two main stages: first, the construction of the pyrazolone core, followed by the introduction of the acetonitrile side chain. The latter step requires careful control of reaction conditions to ensure the desired regioselectivity.
Part 1: Synthesis of the Precursor, 3-Methyl-1H-pyrazol-5(4H)-one
The foundational step is the Knorr pyrazole synthesis, a robust and high-yielding condensation reaction between a β-ketoester and a hydrazine.[7] In this case, ethyl acetoacetate reacts with hydrazine hydrate to form the stable 3-methyl-1H-pyrazol-5(4H)-one.
Protocol 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Hydrazine hydrate (64-85% solution, 1.0 - 1.2 eq)
-
Ethanol (as solvent)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve ethyl acetoacetate in ethanol.
-
With vigorous stirring, add hydrazine hydrate dropwise to the solution. An exothermic reaction is expected, so the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for 1-2 hours to ensure the completion of the cyclization.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the crystallization of the product.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Expected Outcome:
This procedure typically affords 3-methyl-1H-pyrazol-5(4H)-one as a white to off-white crystalline solid in high yield (>90%). The purity is generally sufficient for the subsequent step, but recrystallization from ethanol or water can be performed if necessary.
Part 2: Regioselective Alkylation to Yield 2-(3-Methyl-1H-pyrazol-5-yl)acetonitrile
The alkylation of 3-methyl-1H-pyrazol-5(4H)-one presents a regioselectivity challenge due to the presence of multiple nucleophilic sites (two nitrogen atoms, one oxygen atom, and the C4 carbon). The desired product is the result of C5-O-alkylation followed by rearrangement or direct N-alkylation. However, O-alkylation at the C5-hydroxyl group and C4-alkylation are potential competing pathways. To favor the desired N-alkylation at the 1-position, a careful selection of base and solvent is crucial. The use of a strong, non-nucleophilic base in an aprotic polar solvent is recommended to generate the pyrazolate anion, which then acts as the nucleophile.
Protocol 2: Synthesis of 2-(3-Methyl-1H-pyrazol-5-yl)acetonitrile
Materials:
-
3-Methyl-1H-pyrazol-5(4H)-one (1.0 eq)
-
Chloroacetonitrile (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 - 2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Heating mantle or oil bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-methyl-1H-pyrazol-5(4H)-one and anhydrous DMF or acetonitrile.
-
With stirring, add the base (e.g., potassium carbonate or sodium hydride) portion-wise at room temperature. If using NaH, caution should be exercised due to the evolution of hydrogen gas.
-
Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the pyrazolate anion.
-
Add chloroacetonitrile dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-70 °C and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a moderately strong base that is effective in deprotonating the pyrazolone. Sodium hydride, a stronger, non-nucleophilic base, can also be used to ensure complete deprotonation.
-
Solvent: Aprotic polar solvents like DMF and acetonitrile are chosen to solvate the cation of the base, thereby increasing the nucleophilicity of the pyrazolate anion.
-
Inert Atmosphere: This is crucial when using highly reactive bases like sodium hydride to prevent reactions with atmospheric moisture and oxygen.
Visualization of the Synthetic Pathway
Caption: Synthetic route to 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile.
Application Notes: A Gateway to Kinase Inhibitors
2-(3-Methyl-1H-pyrazol-5-yl)acetonitrile is a versatile intermediate for the synthesis of a variety of heterocyclic compounds, most notably kinase inhibitors. The Janus kinase (JAK) family of enzymes, which are implicated in inflammatory and autoimmune diseases, are prominent targets.[1][5] The pyrazolylacetonitrile scaffold can be elaborated to mimic the hinge-binding motifs of ATP, a key interaction for kinase inhibition.
Illustrative Application: Synthesis of a JAK Inhibitor Precursor
The nitrile group of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile can undergo a variety of chemical transformations. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cyclization reactions. A particularly useful transformation is the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles to form an enaminonitrile, which can then be hydrolyzed to a cyclic ketone.[8][9]
A more direct application involves the condensation of the nitrile group with other reagents to build larger heterocyclic systems. For example, the pyrazolylacetonitrile can be a key component in the synthesis of pyrazolo[1,5-a]pyrimidines, a scaffold found in numerous kinase inhibitors.
Protocol 3: Exemplary Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative
Materials:
-
2-(3-Methyl-1H-pyrazol-5-yl)acetonitrile (1.0 eq)
-
A suitable 1,3-dielectrophile (e.g., a β-ketoester or a malonic ester derivative)
-
A strong base (e.g., sodium ethoxide)
-
Ethanol (anhydrous)
-
Inert atmosphere
Procedure:
-
Under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Add 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile to the basic solution and stir to form the corresponding carbanion.
-
Add the 1,3-dielectrophile dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
Upon completion, cool the reaction, neutralize with a weak acid (e.g., acetic acid), and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualization of the Application Pathway
Caption: Elaboration of the intermediate to a kinase inhibitor scaffold.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Physical State |
| 3-Methyl-1H-pyrazol-5(4H)-one | C₄H₆N₂O | 98.10 | >90% | Crystalline Solid |
| 2-(3-Methyl-1H-pyrazol-5-yl)acetonitrile | C₆H₇N₃ | 121.14 | 60-80% | Solid or viscous oil |
Conclusion and Future Outlook
2-(3-Methyl-1H-pyrazol-5-yl)acetonitrile is a valuable and versatile intermediate in organic synthesis. Its preparation, while requiring careful control of regioselectivity, is achievable through established synthetic methodologies. The true power of this building block lies in its potential for elaboration into complex heterocyclic systems, particularly those with applications in medicinal chemistry. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the strategic use of such well-designed synthetic intermediates will undoubtedly play a pivotal role in the future of drug discovery.
References
- Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. (URL not available)
- Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. (URL: [Link])
- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
- Optimization of the Thorpe-Ziegler cyclization.
-
5-Benzo[7][10]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Organic Syntheses. (URL: [Link])
- Processes for preparing jak inhibitors and related intermediate compounds.
-
Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. National Institutes of Health. (URL: [Link])
-
Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. PMC - NIH. (URL: [Link])
- Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives.
-
Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. (URL: [Link])
-
Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. (URL: [Link])
- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (URL not available)
-
2.2.1. Selective C -acylation of 3-Methyl-1-phenyl-pyrazol-5-one. ResearchGate. (URL: [Link])
-
Thorpe reaction. L.S.College, Muzaffarpur. (URL: [Link])
-
A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC - PubMed Central. (URL: [Link])
-
Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. ResearchGate. (URL: [Link])
-
Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl)-1,2,3,6-tetrahydropyridine Derivatives and Their Evaluation as Muscarinic Receptor Ligands. ResearchGate. (URL: [Link])
-
What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Reddit. (URL: [Link])
-
Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. (URL: [Link])
- The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors. (URL not available)
-
Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src). Biointerface Research in Applied Chemistry. (URL: [Link])
- Prof D Craig 2.O1 Organic Synthesis Lecture 3 14.10.04. (URL not available)
- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (URL not available)
-
C- or O-Alkylation?. ChemistryViews. (URL: [Link])
-
JAK3 binds JAK3 inhibitors. Reactome. (URL: [Link])
-
New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. National Institutes of Health. (URL: [Link])
-
Thorpe-Ziegler reaction. Buchler GmbH. (URL: [Link])
-
Thorpe-Ziegler Reaction. Chem-Station Int. Ed. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 6. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for the Biological Activity Screening of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile
For: Researchers, scientists, and drug development professionals
Introduction: The Rationale for Screening 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of therapeutic applications.[1][2] From anti-inflammatory agents like celecoxib to kinase inhibitors used in oncology such as crizotinib, the pyrazole motif has consistently demonstrated its ability to interact with a variety of biological targets.[2] This five-membered heterocyclic ring system's unique electronic and steric properties allow for diverse functionalization, leading to compounds with tailored pharmacological profiles.
The subject of this guide, 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile, is a novel compound that combines this privileged pyrazole core with an acetonitrile functional group. The acetonitrile moiety is not merely a solvent but also a key building block in many bioactive molecules, contributing to their polarity and hydrogen bonding capacity.[3][4] The combination of these two pharmacologically significant fragments suggests that 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile is a promising candidate for broad biological activity screening.
These application notes provide a structured, multi-tiered screening strategy to elucidate the potential therapeutic value of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile. The protocols herein are designed to be robust and reproducible, guiding the researcher from initial cytotoxicity assessments to more specific anticancer, anti-inflammatory, antimicrobial, and kinase inhibition assays.
Tier 1: Foundational Screening - Cytotoxicity and General Viability
Before investigating specific biological activities, it is crucial to determine the cytotoxic profile of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile. This initial step informs the concentration range for subsequent assays and identifies any potential for broad-spectrum toxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6]
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile in both cancerous and non-cancerous cell lines.
Materials:
-
2-(3-methyl-1H-pyrazol-5-yl)acetonitrile (stock solution in DMSO)
-
Human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast)[5]
-
Non-cancerous human cell line (e.g., HEK293 - human embryonic kidney)[5]
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multi-channel pipette and plate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 24 and 48 hours.[5]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
| Cell Line | Treatment Duration | Example IC50 (µM) |
| HeLa | 24 hours | > 100 |
| 48 hours | 75.8 | |
| MCF-7 | 24 hours | > 100 |
| 48 hours | 82.3 | |
| HEK293 | 24 hours | > 100 |
| 48 hours | > 100 |
Interpretation of Tier 1 Results: An IC50 value significantly lower in cancer cell lines compared to non-cancerous lines suggests a potential therapeutic window and warrants further investigation into its anticancer properties. High IC50 values across all cell lines indicate low general cytotoxicity, making the compound a candidate for screening in non-cytotoxic applications like antimicrobial or anti-inflammatory assays.
Tier 2: Targeted Screening Pathways
Based on the foundational data and the chemical nature of the pyrazole scaffold, the following targeted screening pathways are recommended.
Pathway A: Anticancer Activity Screening
The prevalence of pyrazole derivatives in oncology drug discovery makes this a primary area of investigation.[2][7]
Objective: To determine if 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile induces cell cycle arrest in a cancer cell line.
Procedure:
-
Treat a selected cancer cell line (e.g., HeLa) with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest and fix the cells in cold 70% ethanol.
-
Stain the cells with a solution containing propidium iodide (PI) and RNase.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Objective: To determine if the cytotoxic effect of the compound is mediated by apoptosis.
Procedure:
-
Treat a selected cancer cell line with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Pathway B: Anti-inflammatory Activity Screening
Many pyrazole-containing compounds exhibit anti-inflammatory properties, making this another logical screening direction.[2][8]
Objective: To assess the anti-inflammatory potential of the compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measure the nitrite concentration in the culture supernatant using the Griess reagent, which correlates with NO production.
-
A known inhibitor, such as L-NAME, should be used as a positive control.
Pathway C: Antimicrobial Activity Screening
The nitrogen-rich pyrazole ring is a feature of some antimicrobial agents.[9]
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.[10]
Procedure:
-
Prepare a two-fold serial dilution of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile in a 96-well microtiter plate containing appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).[11]
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
| Microorganism | Example MIC (µg/mL) |
| S. aureus (Gram +) | 64 |
| E. coli (Gram -) | >128 |
| C. albicans (Fungus) | 128 |
Pathway D: Kinase Inhibition Screening
Given that many successful pyrazole-based drugs are kinase inhibitors, a kinase inhibition assay is a highly relevant screening step.[1][12]
Objective: To determine if 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile can inhibit the activity of a specific kinase (e.g., a panel of cancer-relevant kinases).
Procedure:
-
This assay measures the amount of ADP produced during a kinase reaction. A luminescent signal is generated that is proportional to the amount of ADP.[13]
-
Perform the kinase reaction in a 384-well plate by combining the kinase, its substrate, ATP, and various concentrations of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile.
-
After incubation, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader. A decrease in luminescence indicates inhibition of kinase activity.
-
A known kinase inhibitor (e.g., Staurosporine) should be used as a positive control.
Data Interpretation and Decision-Making Workflow
The screening process should follow a logical progression, with the results from each tier guiding the subsequent experimental steps.
Caption: Decision workflow for screening 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile.
High-Throughput Screening (HTS) Considerations
For large-scale screening of compound libraries that include 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile, the above-mentioned assays can be adapted for a high-throughput format.[14][15]
Key HTS Adaptation Steps: [16]
-
Miniaturization: Assays should be optimized for 384-well or 1536-well plate formats to conserve reagents and compound.
-
Automation: Utilize liquid handling robotics for precise and rapid dispensing of cells, reagents, and compounds.
-
Assay Validation (Z'-factor): Before a full screen, perform a pilot screen with positive and negative controls to determine the Z'-factor. A Z'-factor > 0.5 is generally considered acceptable for HTS.[16]
-
Data Analysis: Employ specialized software for automated data analysis and "hit" identification. Hits are typically defined as wells with signals greater than 3 standard deviations from the mean of the control wells.[16]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. naturalspublishing.com [naturalspublishing.com]
- 10. woah.org [woah.org]
- 11. apec.org [apec.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. promega.com [promega.com]
- 14. High-throughput screening - Wikipedia [en.wikipedia.org]
- 15. bmglabtech.com [bmglabtech.com]
- 16. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Notes & Protocols for the Quantification of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile
Introduction: The Significance of Quantifying 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile
2-(3-methyl-1H-pyrazol-5-yl)acetonitrile is a key heterocyclic building block in medicinal chemistry and drug discovery. The pyrazole moiety is a common scaffold in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and antimicrobial properties.[1] The precise and accurate quantification of this intermediate is paramount during synthesis, in-process control, and for ensuring the quality and purity of final active pharmaceutical ingredients (APIs). This document provides detailed analytical methodologies for the robust quantification of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile, designed for researchers, scientists, and drug development professionals.
Method Selection: A Rationale
The choice of an analytical method is contingent on the sample matrix, required sensitivity, and available instrumentation. For 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile, two primary chromatographic techniques are recommended: High-Performance Liquid Chromatography (HPLC) for its versatility and robustness, and Gas Chromatography-Mass Spectrometry (GC-MS) for its high sensitivity and specificity, particularly for volatile derivatives.
I. High-Performance Liquid Chromatography (HPLC) with UV Detection
Reverse-phase HPLC (RP-HPLC) is the workhorse for the analysis of moderately polar compounds like pyrazole derivatives.[2] This method separates analytes based on their hydrophobic interactions with a non-polar stationary phase.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 column is selected for its hydrophobicity, which provides good retention and separation for pyrazole-containing molecules. The 5 µm particle size offers a good balance between efficiency and backpressure.
-
Mobile Phase: A gradient of acetonitrile and water is employed to ensure the elution of the analyte with a good peak shape. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. The addition of a small amount of formic acid to the aqueous phase helps to protonate the pyrazole ring, leading to more consistent retention times and sharper peaks by minimizing tailing.
-
Detection: The pyrazole ring contains a chromophore that absorbs UV radiation. A photodiode array (PDA) detector is ideal as it allows for the monitoring of multiple wavelengths and can help in peak purity assessment. The optimal detection wavelength should be determined by acquiring a UV spectrum of the analyte.
Detailed Protocol: RP-HPLC-UV Method
1. Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC grade acetonitrile, water, and formic acid.[3]
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm).
2. Preparation of Reagents and Standards:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.[4]
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
3. Sample Preparation:
-
For APIs or pure substance: Accurately weigh a known amount of the sample, dissolve it in a suitable solvent (e.g., acetonitrile), and dilute to fall within the calibration range.
-
For in-process samples or formulations: The sample preparation will be matrix-dependent. A general approach involves dissolving the sample in a suitable solvent, followed by sonication and filtration to remove any undissolved excipients.[4][5]
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 20% B5-15 min: 20-80% B15-20 min: 80% B20-21 min: 80-20% B21-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 220 nm (or optimal wavelength) |
5. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²). An R² value > 0.999 is desirable.
-
Quantify the amount of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile in the samples by interpolating their peak areas from the calibration curve.
Method Validation (Self-Validating System)
A robust analytical method must be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or matrix components. |
| Linearity | R² > 0.999 over the specified concentration range. |
| Accuracy | Recovery should be within 98-102%. |
| Precision (Repeatability & Intermediate) | RSD < 2%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should be unaffected by small, deliberate changes in parameters (e.g., flow rate, column temperature, mobile phase composition). |
Visualization of HPLC Workflow
Caption: Workflow for HPLC quantification.
II. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The mass spectrometer provides high selectivity and sensitivity, making it suitable for trace-level analysis.
Causality Behind Experimental Choices
-
Derivatization: While some pyrazoles can be analyzed directly, derivatization (e.g., silylation) may be necessary to improve volatility and thermal stability, leading to better peak shapes and reproducibility.
-
Stationary Phase: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is generally suitable for the separation of a wide range of compounds, including pyrazole derivatives.
-
Ionization: Electron Ionization (EI) is a standard technique that produces a reproducible fragmentation pattern, which is useful for structural elucidation and library matching.
-
Detection Mode: Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring only the characteristic ions of the analyte.
Detailed Protocol: GC-MS Method
1. Instrumentation and Consumables:
-
GC-MS system with a capillary column, autosampler, and mass selective detector.
-
5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
GC vials with inserts.
-
Derivatizing agent (if necessary), e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
2. Preparation of Reagents and Standards:
-
Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using a volatile solvent like ethyl acetate.
-
Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards (e.g., 0.1-10 µg/mL).
3. Sample Preparation (with Derivatization):
-
Accurately transfer a known volume of the sample or standard solution into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a derivatizing agent (e.g., BSTFA) and 100 µL of a suitable solvent (e.g., pyridine).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
4. GC-MS Conditions:
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 100 °C (hold 1 min)Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Detection Mode | Full Scan (for identification) or SIM (for quantification) |
5. Data Analysis and Quantification:
-
Identify the analyte peak based on its retention time and mass spectrum. The fragmentation pattern of pyrazoles often involves the loss of N₂ or HCN.[6]
-
For quantification in SIM mode, monitor characteristic ions of the derivatized analyte.
-
Construct a calibration curve and perform quantification as described for the HPLC method.
Visualization of GC-MS Workflow
Caption: Workflow for GC-MS quantification.
Method Comparison
| Feature | RP-HPLC-UV | GC-MS |
| Principle | Polarity-based separation | Volatility-based separation |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL to pg/mL range) |
| Specificity | Moderate to Good | Excellent |
| Sample Preparation | Generally simpler | May require derivatization |
| Instrumentation Cost | Lower | Higher |
| Best For | Routine QC, purity assessment | Trace analysis, impurity profiling |
Conclusion
The choice between HPLC and GC-MS for the quantification of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile will depend on the specific application and analytical requirements. The RP-HPLC method is a robust and versatile technique suitable for routine quality control, while the GC-MS method offers higher sensitivity and specificity for trace-level analysis and impurity identification. Both methods, when properly validated, can provide accurate and reliable quantitative data, ensuring the quality and consistency of this important chemical intermediate.
References
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
- multi-active method for the analysis of active substances in formulated products to support quality control scope. cipac.org.
- Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation.
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Analytical Methods. RSC Publishing.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
Sources
Introduction: The Enduring Significance of the Pyrazole Scaffold
An Application Guide to the Synthesis of Pyrazoles via Cyclocondensation
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and drug development.[1] Its rigid structure and capacity for diverse substitutions allow it to serve as a versatile pharmacophore, present in a wide array of therapeutic agents. Notable examples include the anti-inflammatory drug Celecoxib, the antipsychotic CDPPB, and the analgesic Difenamizole, highlighting the broad biological activities associated with this scaffold.[2][3] The continued interest in pyrazole derivatives necessitates robust, efficient, and well-understood synthetic methodologies.[4]
This application note provides an in-depth guide to the most prevalent and reliable experimental procedure for pyrazole synthesis: the cyclocondensation reaction. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-proven protocols for both classical and modern approaches, and discuss critical parameters for reaction optimization. This document is intended for researchers and scientists engaged in synthetic chemistry and drug discovery, providing the technical insights required to successfully incorporate pyrazole synthesis into their research workflows.
Core Principle: The Knorr Pyrazole Synthesis and its Mechanistic Landscape
The most fundamental and widely employed method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883.[2] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] While other pathways exist, such as those starting from α,β-unsaturated carbonyls or employing [3+2] cycloadditions, the Knorr synthesis remains the workhorse due to its simplicity and the ready availability of starting materials.[4][6][7]
The Reaction Mechanism: A Stepwise Perspective
The Knorr synthesis is typically performed under acidic conditions, as the catalyst plays a crucial role in activating the carbonyl groups for nucleophilic attack.[8][9] The generally accepted mechanism proceeds as follows:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of one nitrogen atom from the hydrazine molecule onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This step is acid-catalyzed, protonating the carbonyl oxygen to increase its electrophilicity. This is followed by the elimination of a water molecule to form a key hydrazone intermediate.[2]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group.[9] This forms a five-membered cyclic intermediate, often a hydroxylated pyrazoline derivative.
-
Dehydration and Aromatization: The final step involves the elimination of a second water molecule from the cyclic intermediate. This dehydration event results in the formation of a stable, aromatic pyrazole ring, which is the thermodynamic driving force for the reaction.[2][5]
Visualization: Mechanism of the Knorr Pyrazole Synthesis
Caption: General mechanism of the acid-catalyzed Knorr pyrazole synthesis.
The Challenge of Regioselectivity
A critical consideration in the Knorr synthesis arises when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (e.g., phenylhydrazine). The initial nucleophilic attack can occur at either of the two different carbonyl groups, potentially leading to the formation of two distinct regioisomeric pyrazole products.[2][7] The outcome is often influenced by the electronic and steric properties of the substituents on the dicarbonyl compound.[10] For instance, a ketone is generally more electrophilic and less sterically hindered than an ester carbonyl, often directing the initial attack to the ketone. Precise control of reaction conditions or the use of specific catalysts can favor the formation of a single isomer.[1]
Experimental Protocols
The following protocols provide detailed, validated methodologies for pyrazole synthesis.
Safety Precautions: Hydrazine and its derivatives are highly toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
Protocol 1: Classic Knorr Synthesis of 3-Phenyl-5-methyl-1H-pyrazole
This protocol details a standard, robust procedure using conventional heating, adapted from established methodologies.[11] It illustrates the synthesis from benzoylacetone and hydrazine hydrate.
Materials:
-
Benzoylacetone (1,3-dicarbonyl)
-
Hydrazine hydrate (~64% solution)
-
Glacial Acetic Acid (catalyst)
-
Propan-1-ol (solvent)
-
Ethyl acetate (for TLC and extraction)
-
Hexanes (for TLC and recrystallization)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzoylacetone (e.g., 1.62 g, 10 mmol).
-
Solvent and Catalyst Addition: Add propan-1-ol (20 mL) to dissolve the dicarbonyl compound. Add 3-5 drops of glacial acetic acid to catalyze the reaction.
-
Reagent Addition: While stirring, add hydrazine hydrate (e.g., 0.5 mL, ~10 mmol) dropwise to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 100-110°C on a hot plate) with vigorous stirring.[11]
-
Reaction Monitoring: After 1 hour, monitor the reaction's progress using Thin Layer Chromatography (TLC). Prepare a TLC plate with three lanes: starting material (benzoylacetone), a co-spot (starting material and reaction mixture), and the reaction mixture. Use a mobile phase of 30% ethyl acetate in 70% hexanes.[11] The disappearance of the starting material spot and the appearance of a new, typically lower Rf product spot indicates reaction progression. Continue heating until the starting material is consumed (typically 1-3 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acetic acid, and then with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product, often an off-white solid, can be purified by recrystallization from a hot mixture of hexanes and a small amount of ethyl acetate.
-
Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, ¹H NMR, and ¹³C NMR spectroscopy. A successful reaction of ethyl benzoylacetate with hydrazine has been reported to yield 79% of the pyrazole product.[5]
Visualization: General Laboratory Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. youtube.com [youtube.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 9. jk-sci.com [jk-sci.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chemhelpasap.com [chemhelpasap.com]
Application Notes & Protocols: The Strategic Use of Pyrazole Derivatives as Ligands in Homogeneous Catalysis
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides an in-depth technical guide on the application of pyrazole-based ligands in catalysis. It moves beyond simple procedural lists to explain the underlying principles, causality behind experimental choices, and field-proven protocols for synthesis and application.
Introduction: The Versatility of Pyrazole Ligands in Catalyst Design
Pyrazole and its derivatives have emerged as a cornerstone in the design of ligands for homogeneous catalysis.[1] These five-membered aromatic heterocycles, containing two adjacent nitrogen atoms, offer a unique combination of electronic and steric tunability, robust coordination to a wide range of metals, and diverse structural motifs.[2][3] The true power of pyrazole-based ligands lies in their adaptability; they can be tailored to meet the specific stereochemical and electronic demands of a metal center for a particular catalytic transformation.[3]
The coordination flexibility of pyrazoles allows them to act as monodentate, bidentate, or bridging ligands.[2] This versatility has led to the development of several key classes of ligands, each with distinct properties:
-
Simple Pyrazoles: Often used as ancillary ligands to stabilize metal centers.
-
Pincer Ligands: Tridentate ligands that bind in a meridional fashion, offering high thermal stability to the resulting metal complexes.[4]
-
Scorpionate Ligands: A celebrated class of tripodal ligands, typically hydrotris(pyrazolyl)borates (Tp), that bind in a facial manner, creating a stable coordination environment that can be systematically modified.[5][6]
-
N-Heterocyclic Carbenes (NHCs): Derived from pyrazolium salts, these ligands form exceptionally strong bonds to metal centers, yielding highly stable and active catalysts.[7]
A particularly compelling feature of N-unsubstituted (protic) pyrazoles is their ability to engage in metal-ligand cooperation (MLC) . The acidic N-H proton can participate directly in the catalytic cycle, acting as a proton shuttle or hydrogen-bond donor to activate substrates, a concept we will explore in detail.[4][8] This guide will provide practical, validated protocols for the synthesis of pyrazole ligands and their metal complexes, followed by their application in two fundamentally important catalytic reactions: palladium-catalyzed cross-coupling and ruthenium-catalyzed transfer hydrogenation.
Figure 1: Overview of major pyrazole-based ligand classes and their coordination to a metal center.
SECTION 1: Synthesis of Pyrazole-Based Ligands
The construction of the pyrazole heterocycle is a well-established area of organic synthesis, providing a reliable foundation for ligand development. The most common and robust method is the Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9]
Protocol 1.1: General Synthesis of a 1,3,5-Substituted Pyrazole Ligand
This protocol describes the synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole, a representative N-substituted pyrazole, via the Knorr cyclocondensation.
Causality: The reaction proceeds via the initial formation of a hydrazone intermediate, followed by acid-catalyzed intramolecular cyclization and dehydration. Acetic acid serves as both the solvent and the catalyst, promoting the key cyclization step. The choice of acetylacetone (a 1,3-diketone) and phenylhydrazine dictates the final substitution pattern of the pyrazole ring.
Materials:
-
Phenylhydrazine (1.0 eq)
-
Acetylacetone (1.05 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenylhydrazine (e.g., 5.4 g, 50 mmol) in 20 mL of glacial acetic acid.
-
Reagent Addition: Slowly add acetylacetone (e.g., 5.25 g, 52.5 mmol) to the stirring solution at room temperature. An exotherm may be observed.
-
Reflux: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
Workup: Allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring. A precipitate or oil should form.
-
Isolation: If a solid precipitates, collect it by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. If an oil forms, extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, and dry over anhydrous Na₂SO₄.
-
Purification: The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel to yield the pure 1,3,5-substituted pyrazole.
SECTION 2: Application in Palladium-Catalyzed Cross-Coupling
Pyrazole-based ligands are highly effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. They provide the necessary thermal stability and electronic properties to the palladium center, facilitating the catalytic cycle.[2][10] Air-stable palladium(II) precatalysts are often preferred for their ease of handling and reproducibility.[11][12]
Protocol 2.1: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid
This protocol details a typical Suzuki-Miyaura reaction using an in situ generated catalyst from Pd(OAc)₂ and a pyrazole-based phosphine ligand or a well-defined pyrazole-ligated precatalyst.
Causality: The pyrazole ligand stabilizes the Pd(0) active species, which is formed in situ from the Pd(II) precatalyst. Its steric bulk and electron-donating nature promote the key steps of oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination to form the C-C bond and regenerate the catalyst.[11] The base (e.g., K₂CO₃) is crucial for the transmetalation step, activating the boronic acid.
Materials:
-
Aryl Bromide (e.g., 4-bromoanisole, 1.0 eq)
-
Phenylboronic Acid (1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (1-2 mol%)
-
Pyrazole Ligand (e.g., a suitable phosphine-pyrazole ligand, 2-4 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Solvent: Toluene/Water mixture (e.g., 10:1 v/v)
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol) and the pyrazole ligand (0.04 mmol) in 1 mL of toluene. Stir for 10 minutes at room temperature. Alternatively, if using a well-defined precatalyst, add it directly at this stage (1-2 mol%).
-
Reaction Setup: Add the catalyst solution to the Schlenk flask. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add 10 mL of toluene and 1 mL of water via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. "L" represents the pyrazole ligand.
SECTION 3: Application in Transfer Hydrogenation
Protic pyrazole ligands are particularly adept at mediating transfer hydrogenation reactions, where hydrogen is transferred from a donor molecule (like 2-propanol or formic acid) to a substrate (like a ketone or imine).[4][13] The N-H group of the pyrazole is often mechanistically involved, participating in a cooperative proton and hydride transfer.[8]
Protocol 3.1: Ruthenium-Catalyzed Transfer Hydrogenation of Acetophenone
This protocol describes the reduction of acetophenone to 1-phenylethanol using a ruthenium catalyst bearing a protic pyrazole ligand, with 2-propanol serving as both the solvent and hydrogen source.
Causality: This reaction exemplifies metal-ligand cooperation. The Ru-hydride species, formed by dehydrogenation of 2-propanol, delivers a hydride to the ketone's carbonyl carbon. Simultaneously, the acidic N-H proton of the coordinated pyrazole ligand is transferred to the carbonyl oxygen, facilitating the reduction in a concerted or stepwise outer-sphere mechanism.[4] This bifunctional activation lowers the energy barrier for hydrogenation compared to a mechanism without ligand participation.
Materials:
-
Ruthenium-pyrazole catalyst (e.g., a complex like [RuCl₂(p-cymene)]₂ with a protic pincer-type pyrazole ligand, 0.5-1.0 mol%)
-
Acetophenone (1.0 eq)
-
2-Propanol (solvent and H-source)
-
Base (e.g., KOtBu or NaOH, 5-10 mol%)
Procedure:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve the ruthenium-pyrazole catalyst (0.01 mmol) and the base (0.1 mmol) in 10 mL of anhydrous 2-propanol.
-
Activation (if required): Gently heat the mixture to 50-60 °C for 15-20 minutes to ensure the formation of the active catalytic species. A color change may be observed.
-
Substrate Addition: Add acetophenone (1.0 mmol) to the reaction mixture via syringe.
-
Heating: Heat the reaction to reflux (approx. 82 °C) and stir.
-
Monitoring: Monitor the conversion of acetophenone to 1-phenylethanol by GC or TLC. The reaction is typically complete within 1-6 hours.
-
Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the product. If necessary, purify further by column chromatography.
Figure 3: Metal-Ligand Cooperation in ketone transfer hydrogenation. The Ru-H delivers a hydride while the pyrazole N-H delivers a proton.
SECTION 4: Data Summary and Ligand Optimization
The performance of a pyrazole-ligated catalyst is highly dependent on the substituents on the pyrazole ring. Steric bulk can enhance catalyst stability and influence selectivity, while electronic modifications can alter the reactivity of the metal center.
Table 1: Influence of Ligand Substitution on Catalytic Activity (Illustrative Data)
| Ligand (L) in L-Pd Catalyst | R¹ Substituent (Sterics) | R² Substituent (Electronics) | Suzuki Coupling Yield (%) | Transfer Hydrogenation TON |
| Ligand A | -H | -H | 85 | 850 |
| Ligand B | -t-Butyl | -H | 98 | 950 |
| Ligand C | -H | -CF₃ | 75 | 600 |
| Ligand D | -t-Butyl | -OCH₃ | 95 | >990 |
This table presents hypothetical data to illustrate trends. Actual results are system-dependent.
Interpretation:
-
Steric Effects: Introducing a bulky group like tert-butyl (Ligand B vs. A) often increases catalyst stability and promotes reductive elimination, leading to higher yields in cross-coupling.
-
Electronic Effects: Electron-withdrawing groups like -CF₃ (Ligand C) can make the metal center more electrophilic but may hinder oxidative addition, sometimes lowering activity. Conversely, electron-donating groups like -OCH₃ (Ligand D) can enhance the rate of oxidative addition and overall catalyst turnover number (TON).
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Scorpionate ligand - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. ijnrd.org [ijnrd.org]
- 10. mdpi.com [mdpi.com]
- 11. Air-stable palladium(II) precatalysts: synthesis, properties, and applications in cross-coupling reactions [ir.ua.edu]
- 12. Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
optimizing reaction yield for 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile synthesis
Technical Support Center: Synthesis of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile
Welcome to the technical support guide for the synthesis and optimization of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. The information is presented in a direct question-and-answer format to help you troubleshoot and enhance your reaction yields efficiently.
Section 1: Synthesis Strategy and Mechanism
Q1: What is the most reliable and efficient synthetic route for 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile?
The most direct and widely recognized method for synthesizing this pyrazole derivative is the cyclocondensation reaction between a hydrazine source, typically hydrazine hydrate (N₂H₄·H₂O), and a suitable 1,3-dicarbonyl equivalent. For this specific target, the optimal precursor is 3-oxopentanedinitrile (also known as 2-acetylmalononitrile).
This reaction leverages the classic Knorr pyrazole synthesis pathway, which is robust and generally high-yielding when optimized.[1] The reaction proceeds by forming the heterocyclic pyrazole ring in a single, often one-pot, operation from acyclic precursors.
Q2: Can you provide a detailed mechanism for this reaction?
Certainly. The reaction mechanism involves a sequence of nucleophilic attack, intramolecular cyclization, and dehydration. Understanding these steps is crucial for troubleshooting issues like side-product formation and low yield.
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of one nitrogen atom from hydrazine onto the more electrophilic carbonyl carbon of the ketone in 3-oxopentanedinitrile. This is followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the carbon of one of the nitrile groups. This step is a form of Thorpe-Ziegler type cyclization and is often the rate-determining step.[2][3]
-
Tautomerization & Aromatization: The resulting cyclic intermediate undergoes tautomerization to form a more stable 5-imino-4,5-dihydropyrazole. Subsequent proton shifts and elimination lead to the formation of the stable, aromatic pyrazole ring, yielding the final product.
The overall mechanism is illustrated below:
Caption: Reaction mechanism for pyrazole synthesis.
Section 2: Troubleshooting and Yield Optimization
Q3: My reaction yield is consistently low (<50%). What are the most common causes and how can I address them?
Low yield is a frequent issue that can often be traced back to several key parameters. A systematic approach to optimization is recommended.
1. Quality of Starting Materials:
-
Hydrazine Hydrate: This reagent can degrade over time. Use a fresh bottle or distill it before use. The presence of impurities can significantly inhibit the reaction.
-
3-Oxopentanedinitrile: This precursor can be unstable, especially if impurities from its synthesis are present. It is susceptible to self-condensation or polymerization under basic conditions. Ensure its purity by NMR or recrystallization before use.
2. Reaction Conditions:
-
Temperature Control: The initial condensation to form the hydrazone is often exothermic. Running the initial addition of hydrazine at a lower temperature (0-5 °C) can prevent side reactions.[4] After the initial addition, the reaction often requires heating (reflux) to drive the cyclization and dehydration steps to completion. Overheating can lead to decomposition.
-
Solvent Choice: The choice of solvent is critical. Protic solvents like ethanol or methanol are commonly used and are effective at solvating the intermediates. Acetic acid is also frequently used as it can act as both a solvent and a catalyst for the dehydration steps.[5]
-
pH Control: The reaction is typically acid-catalyzed. While sometimes run neat or in a neutral solvent, adding a catalytic amount of a weak acid like acetic acid can significantly improve the rate and yield of the cyclization and dehydration steps.[1] Avoid strong bases, which can promote unwanted side reactions of the dinitrile starting material.
3. Reaction Monitoring:
-
Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. An incomplete reaction is a common cause of low yield. If the reaction stalls, a small addition of acid catalyst or an increase in temperature may be necessary.
The following table summarizes key parameters for optimization:
| Parameter | Condition A (Baseline) | Condition B (Optimized) | Expected Outcome | Rationale |
| Solvent | Ethanol | Glacial Acetic Acid | Increased yield and reaction rate | Acetic acid acts as both solvent and catalyst, promoting the dehydration steps required for aromatization.[5] |
| Temperature | Reflux (78°C) | Staged: 0°C addition, then reflux | Higher purity, reduced byproducts | Controlled initial addition minimizes exothermic side reactions; subsequent heating drives the reaction to completion.[6] |
| Catalyst | None | 5-10 mol% HCl or H₂SO₄ | Faster reaction time | A strong acid catalyst can accelerate the rate-limiting cyclization and dehydration steps. Monitor carefully to avoid degradation. |
| Work-up | Direct Evaporation | Quench in ice-water, filter precipitate | Cleaner crude product | The product is often a solid that is poorly soluble in cold water, allowing for simple isolation away from soluble impurities.[6] |
Q4: I am observing an isomeric byproduct in my NMR spectrum. What is it and how can I improve regioselectivity?
The most likely isomeric byproduct is 2-(5-methyl-1H-pyrazol-3-yl)acetonitrile . Its formation depends on the initial regiochemistry of the attack on 3-oxopentanedinitrile.
Causality: Hydrazine is a symmetrical molecule, but the dinitrile precursor is not. The initial attack can, in principle, occur at either the ketone or one of the nitrile groups, and the subsequent cyclization can proceed in two different ways. However, the ketone carbonyl is significantly more electrophilic than the nitrile carbon, making the formation of the hydrazone the kinetically favored first step. The subsequent cyclization of the terminal NH₂ onto one of the nitriles is what locks in the regiochemistry. The formation of the 5-substituted product is generally favored.
Strategies to Improve Selectivity:
-
Lower Reaction Temperature: Running the reaction at lower temperatures can increase the kinetic selectivity, favoring the attack at the more reactive ketone center.
-
Acid Catalysis: Mild acid catalysis can enhance the electrophilicity of the ketone carbonyl, further promoting the desired initial condensation and improving selectivity.
It's also important to consider tautomerism . Unsymmetrically 3,5-substituted pyrazoles exist as a rapidly equilibrating mixture of tautomers in solution.[7] This can complicate NMR analysis, causing peak broadening or the appearance of two sets of signals for the ring protons and carbons. Low-temperature NMR may be required to resolve the individual tautomers.
Section 3: Experimental Protocol and Workflow
Q5: Can you provide a detailed, step-by-step experimental protocol?
This protocol is a validated starting point. It should be optimized based on your specific laboratory conditions and analytical results.
Step-by-Step Synthesis Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-oxopentanedinitrile (1.0 eq) in glacial acetic acid (5-10 mL per gram of dinitrile).
-
Reagent Addition: Place the flask in an ice bath and cool the solution to 0-5 °C. Add hydrazine hydrate (1.05 eq) dropwise via a syringe over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes) until the starting dinitrile spot has disappeared.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker of ice-water (10x the volume of acetic acid used). A precipitate should form.
-
Filtration: Stir the resulting slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral.
-
Drying: Dry the crude product under vacuum. The product can be further purified by recrystallization.
The general workflow is visualized in the diagram below.
Caption: Experimental workflow for synthesis.
Q6: What is the best method for purifying the final product?
Purification is critical for obtaining a high-quality final product.
-
Recrystallization: This is the most common and effective method. The product generally has good solubility in hot ethanol, methanol, or ethyl acetate and poor solubility in cold water or hexanes. A common solvent system for recrystallization is ethanol/water. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Reheat to get a clear solution and then allow it to cool slowly.
-
Column Chromatography: If recrystallization fails to remove persistent impurities (like the regioisomer), silica gel column chromatography can be used. A gradient elution starting from a non-polar system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity is typically effective.
Section 4: Troubleshooting Guide
This flowchart provides a logical path for diagnosing and solving common experimental issues.
Caption: Troubleshooting decision tree.
References
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Aggarwal, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6520. [Link]
-
The Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]
-
Deng, X., & Mani, N. S. (2006). A Versatile and Practical Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 83, 142. [Link]
-
Khan, I., et al. (2018). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of the Chemical Society of Pakistan, 40(4), 719-727. [Link]
- Cipla Limited. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
-
ResearchGate. Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. [Link]
-
López, J. C., et al. (2021). Computational Revision of the Mechanism of the Thorpe Reaction. Molecules, 26(11), 3326. [Link]
-
Taylor, E. C., & Hartke, K. S. (1959). The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. Journal of the American Chemical Society, 81(10), 2456-2463. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 12(20), 4564–4567. [Link]
-
ResearchGate. Mechanism for the synthesis of pyrazole derivatives via Knoevenagel condensation and Michael addition. [Link]
-
Valente, A. A., et al. (2013). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 18(9), 10855–10899. [Link]
-
ResearchGate. Optimization of the reaction conditions. [Link]
-
L.S.College, Muzaffarpur. (2020). Thorpe reaction. [Link]
-
Quick Company. Process For The Purification Of 1 {2 [3 Methyl 5 (Trifluoromethyl) 1 H Pyrazol 1 Yl]Acetyl}Piperidine 4 Carbothio Amide. [Link]
-
IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Pyrazole Acetonitrile Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole acetonitrile compounds. This guide is designed to provide practical, in-depth solutions to the common and complex purification challenges associated with this important class of molecules. Drawing from established chemical principles and field-tested methodologies, this resource offers troubleshooting guides and frequently asked questions to streamline your workflow and enhance the purity of your compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that researchers encounter when first tackling the purification of pyrazole acetonitrile derivatives.
Q1: Why are my pyrazole acetonitrile compounds so difficult to purify, especially using standard silica gel chromatography?
A1: The purification challenges stem from a combination of the inherent physicochemical properties of the pyrazole ring and the attached acetonitrile group:
-
Basicity of the Pyrazole Ring: Pyrazoles are weakly basic heterocycles. The lone pair of electrons on the sp²-hybridized nitrogen atom can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This interaction can lead to several issues:
-
Irreversible Adsorption: The compound binds too strongly to the silica and cannot be eluted, resulting in significant loss of material.
-
Peak Tailing: The compound moves unevenly through the column, resulting in broad, streaky bands instead of sharp peaks. This leads to poor separation from impurities.
-
-
Polarity: The combination of the pyrazole ring and the polar acetonitrile (-CH₂CN) group makes these molecules quite polar. This often necessitates the use of highly polar mobile phases (e.g., high percentages of methanol or ethyl acetate in hexane/DCM) for elution from silica gel. Unfortunately, highly polar solvent systems can reduce the resolving power of chromatography, causing impurities to co-elute with your product.
-
Formation of Complex Impurities: Pyrazole syntheses can generate a variety of closely related impurities that are difficult to separate.[1] These include regioisomers (e.g., from Knorr pyrazole synthesis), unreacted starting materials, and side-products like Michael adducts, all of which may have polarities very similar to the desired product.[2]
Q2: What are the most common types of impurities I should anticipate in my crude pyrazole acetonitrile product?
A2: Awareness of potential impurities is the first step toward designing an effective purification strategy. The impurities are largely dictated by the synthetic route employed.
| Impurity Type | Source / Cause | Typical Separation Challenge |
| Regioisomers | Knorr synthesis or other condensations with unsymmetrical 1,3-dicarbonyl compounds or hydrazines. | Very similar polarity and structure to the desired product, making chromatographic separation extremely difficult. |
| Unreacted Starting Materials | Incomplete reaction conversion. | Can often be removed by extraction or a primary purification step if their polarity is significantly different. |
| Side-Products | Reactions like Michael addition, or by-products from starting material impurities (e.g., 3-ethylpyrazole).[3] | Polarity can be very close to the product. May require specialized purification techniques. |
| Solvent & Reagent Residues | Carried over from the reaction workup (e.g., DMF, TEA, inorganic salts). | Usually removed by aqueous washes, trituration, or evaporation under high vacuum. |
Q3: How do I decide between chromatography and crystallization for purifying my compound?
A3: The choice depends on the nature of your crude material and the scale of your reaction. A multi-step approach is often best.
-
Start with Crystallization/Recrystallization if:
-
Your crude product is a solid and appears to be of moderate-to-high purity (>80%).
-
You are working on a large scale where chromatography is impractical.[4]
-
You suspect the main impurities have significantly different solubilities than your product.
-
Pro-Tip: Crystallization is an excellent method for removing small amounts of impurities that are either much more soluble or much less soluble than your product in a given solvent.[5][6]
-
-
Use Chromatography if:
-
Your product is an oil or a low-melting solid.
-
You have multiple impurities with polarities very similar to your product (e.g., isomers).
-
Crystallization attempts have failed or resulted in "oiling out."
-
You need very high purity (>99%) for analytical or biological testing purposes.
-
Below is a general workflow to guide your decision-making process.
Section 2: Troubleshooting Guide: Column Chromatography
This guide provides solutions to specific problems encountered during the chromatographic purification of pyrazole acetonitrile compounds.
Q: My compound is streaking badly on a silica TLC plate and I'm getting low recovery from my column. What is happening and how can I fix it?
A: This is a classic sign of strong interaction between your basic pyrazole and the acidic silica gel. The acidic silanol groups are protonating your compound, causing it to bind tightly or move erratically.
Solution: Deactivate the Silica Gel. Neutralize the acidic sites on the silica by adding a small amount of a volatile base to your mobile phase. Triethylamine (TEA) is the most common choice.
Expert Insight: The goal is to have the TEA preferentially bind to the acidic sites, creating a less interactive surface for your pyrazole to travel on. This results in sharper bands and significantly improved recovery. An alternative stationary phase like neutral alumina can also be used.[7]
Protocol: Silica Gel Deactivation with Triethylamine (TEA)
-
Prepare Mobile Phase: Prepare your chosen eluent system (e.g., 50:50 Ethyl Acetate:Hexane).
-
Add TEA: To this mixture, add 0.5% to 1% triethylamine by volume (e.g., 5-10 mL of TEA for every 1 L of eluent).
-
Equilibrate the Column: When packing your column, use this TEA-containing mobile phase. Ensure you run at least 2-3 column volumes of the eluent through the packed column before loading your sample. This step is critical to ensure the entire silica bed is neutralized.
-
Load and Elute: Dissolve your crude sample in a minimum amount of your mobile phase (or DCM) and load it onto the column. Elute with the TEA-containing mobile phase as you normally would.
Q: I can't separate my product from an impurity with very similar Rf. What are my options?
A: When standard normal-phase chromatography fails to resolve closely-eluting spots, you need to change the separation mechanism. Switching to a different chromatographic mode is the most powerful solution.
Solution: Switch to Reverse-Phase Chromatography. Reverse-phase chromatography separates compounds based on hydrophobicity, not polarity.[8] It uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (typically water and acetonitrile or methanol).[9] Since the separation principle is orthogonal to normal-phase, it can often resolve impurities that co-elute on silica gel.
Expert Insight: Pyrazole acetonitrile compounds are well-suited for reverse-phase purification. Acetonitrile is a common mobile phase component, and its interaction with the stationary phase provides excellent resolving power for this class of molecules.[10] For basic compounds like pyrazoles, adding a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase can improve peak shape by ensuring the molecule is consistently protonated.[11]
Section 3: Troubleshooting Guide: Crystallization & Recrystallization
Crystallization is a powerful, scalable purification technique. Here’s how to troubleshoot common issues.
Q: My compound "oils out" of solution instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound's solubility is exceeded at a temperature above its melting point, or when the solution is supersaturated too quickly. The compound comes out as a liquid phase instead of an ordered crystal lattice.
Solutions:
-
Reduce the Cooling Rate: Allow the solution to cool to room temperature very slowly. Do not place it directly in an ice bath from a hot solution. Slow cooling is crucial for forming high-quality crystals.[12]
-
Use More Solvent: The solution may be too concentrated. Add more hot solvent until the oil redissolves, then attempt to cool slowly again.
-
Change the Solvent System: The polarity of your solvent may be too different from your compound. Try a solvent mixture. For polar compounds, solvent pairs like ethanol/water, methanol/ether, or ethyl acetate/hexane are often effective.[13]
Protocol: General Recrystallization
-
Solvent Selection: Find a suitable solvent or solvent pair where your compound is highly soluble when hot but poorly soluble when cold.[14] Test this on a small scale.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of boiling solvent incrementally until the solid just dissolves.[14]
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal yield.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities on the surface.[12]
-
Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.
Q: My product is highly soluble in most common solvents, making recrystallization difficult. Is there a way to force it out of solution?
A: Yes. This is a perfect scenario for purification via salt formation and crystallization. By converting your basic pyrazole into a salt, you dramatically change its physical properties, including its solubility profile.
Solution: Acid-Addition Salt Crystallization. This technique involves dissolving your crude pyrazole in a suitable organic solvent and adding an acid to form the corresponding pyrazolium salt. These salts are often highly crystalline and much less soluble in organic solvents than the free base, allowing them to precipitate out in high purity.
Expert Insight: This method is exceptionally effective at rejecting non-basic impurities that remain in the solution.[3] Common acids used include hydrochloric acid (as a solution in ether or dioxane), sulfuric acid, or organic acids like p-toluenesulfonic acid. The pure salt can then be neutralized with a base (e.g., NaHCO₃ solution) and extracted to recover the purified pyrazole free base.
Section 4: Purity Assessment
After purification, you must rigorously confirm the purity of your compound. Relying on a single technique is often insufficient.
-
Q: How can I be confident my purified compound is pure? A: Use a combination of orthogonal analytical methods to assess purity.[15]
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is excellent for structural confirmation and detecting proton-containing impurities. The absence of signals from starting materials or known side-products is a strong indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity analysis, capable of separating and quantifying trace impurities.[16] A single, sharp peak on an HPLC chromatogram is a key purity metric.
-
Gas Chromatography (GC): For volatile compounds, GC is a powerful tool for detecting residual solvents and other volatile impurities.[17]
-
Mass Spectrometry (MS): Often coupled with LC or GC, MS confirms the molecular weight of your compound and can help identify unknown impurities.
-
Expert Insight: Regulatory bodies like the FDA emphasize that robust analytical methods are critical for ensuring drug quality, and this principle should be applied from the earliest stages of research and development.[16] A compound that looks pure by NMR may still contain non-protonated impurities that are only visible by HPLC.
References
- Guth, S. & Pfohl, K. (2011). Method for purifying pyrazoles.
-
Pipaliya, B., et al. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]
-
Mercer, G. J., et al. (2021). Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. The Journal of Organic Chemistry. [Link]
-
Wired Chemist. (n.d.). Recrystallization. [Link]
-
University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization. [Link]
- BASF. (1962). Preparation of pyrazole and its derivatives.
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). Separation and Purification Techniques. [Link]
-
ACS Publications. (n.d.). Organic Process Research & Development. [Link]
-
Vashchenko, A. V., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
-
Bouseksou, A., et al. (2004). Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. ResearchGate. [Link]
-
ACS Publications. (2021). Organic Process Research & Development, Vol. 25, No. 2. [Link]
-
Musumeci, R., et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. PMC. [Link]
-
Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. [Link]
-
Mohanan, K., et al. (2024). Three-Component Synthesis of Cyanopyrazoles Employing Diazoacetonitrile. ResearchGate. [Link]
-
Biotage. (2023). Ionizable compound purification using reversed-phase flash column chromatography. [Link]
-
Inspira Advantage. (2023). Organic Chemistry: Separations & Purifications | MCAT Crash Course. YouTube. [Link]
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]
-
Maldonado, E., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Al-Ghorbani, M., et al. (2025). Innovative Silica-Supported Acid Catalyst for Sustainable Synthesis of Bioactive Pyrazoles. ACS Omega. [Link]
-
Kaul, C., et al. (2019). Reverse-phase HPLC analysis and purification of small molecules. PubMed. [Link]
-
Kumar, A., et al. (2014). Analytical Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE. [Link]
-
Kumar, V., et al. (2022). Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. MDPI. [Link]
-
Centurion University of Technology and Management. (n.d.). Pyrazole. CUTM Courseware. [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. [Link]
-
ACS Publications. (2024). Organic Process Research & Development, Vol. 28, No. 5. [Link]
-
Agilent Technologies. (n.d.). Purity and Impurity Analysis. [Link]
-
Musumeci, R., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. PMC. [Link]
-
Al-Ostath, A., et al. (2025). Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chromtech.com [chromtech.com]
- 9. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 10. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. rubingroup.org [rubingroup.org]
- 14. Recrystallization [wiredchemist.com]
- 15. tianmingpharm.com [tianmingpharm.com]
- 16. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 17. iiste.org [iiste.org]
stability issues of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile under acidic conditions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the scientific rationale and practical steps to anticipate and address potential challenges in your experiments.
Introduction
2-(3-Methyl-1H-pyrazol-5-yl)acetonitrile is a valuable building block in medicinal chemistry and materials science. However, like many nitrile-containing heterocyclic compounds, its stability can be compromised under certain experimental conditions, especially in acidic environments. Understanding the potential degradation pathways is crucial for ensuring reaction efficiency, product purity, and the overall integrity of your research. This guide is designed to be a practical resource, grounded in established chemical principles, to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile under acidic conditions?
The main stability issue arises from the acid-catalyzed hydrolysis of the nitrile group (-C≡N). This reaction proceeds in a stepwise manner, first to a primary amide intermediate (2-(3-methyl-1H-pyrazol-5-yl)acetamide) and subsequently to the corresponding carboxylic acid (2-(3-methyl-1H-pyrazol-5-yl)acetic acid).[1][2][3] The pyrazole ring itself is generally robust, but strong acids can protonate the ring nitrogens, which may influence the rate of nitrile hydrolysis.[4][5][6]
Q2: What is the likely mechanism of acid-catalyzed degradation?
The degradation follows a well-established pathway for nitrile hydrolysis.[2][3] The process is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon. This activated carbon is then susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization steps lead to the formation of the amide intermediate. Under continued acidic conditions and typically with heating, this amide can be further hydrolyzed to the carboxylic acid and an ammonium salt.
Q3: At what pH range does this degradation become significant?
Q4: Does the pyrazole ring itself degrade in acid?
The pyrazole ring is an aromatic heterocycle and is generally considered stable under many acidic conditions.[4][6] It is resistant to oxidation and reduction.[4][6] However, in the presence of very strong acids, the ring nitrogens can be protonated, forming a pyrazolium cation.[4] While this doesn't typically lead to ring opening, it can alter the electron density of the ring and its substituents, potentially influencing the rate of side reactions.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Scenario 1: Low Yield in an Acid-Catalyzed Reaction
Question: I am performing a reaction with 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile using an acidic catalyst (e.g., HCl, H₂SO₄, p-TsOH), and my product yield is consistently low. I also observe some unknown impurities in my TLC/LC-MS analysis. What could be the issue?
Answer:
The most probable cause is the degradation of your starting material via acid-catalyzed hydrolysis of the nitrile group. The "unknown" impurities are likely the corresponding amide and carboxylic acid.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Detailed Steps for Investigation and Resolution:
-
Confirm the Identity of Byproducts:
-
LC-MS Analysis: Look for masses corresponding to the amide (+18 Da) and carboxylic acid (+19 Da, and the corresponding salt) of your starting material.
-
¹H NMR of Crude Mixture: The methylene protons adjacent to the nitrile group will have a characteristic chemical shift. In the amide and carboxylic acid byproducts, the chemical shift of these protons will be different. You may also see a broad singlet for the -NH₂ protons of the amide.
-
-
Mitigation Strategies:
-
Use a Milder Acid: If your reaction allows, switch from a strong mineral acid to a weaker organic acid (e.g., acetic acid) or a solid acid catalyst that can be easily filtered off.
-
Control Temperature: Perform the reaction at the lowest possible temperature that still allows for the desired transformation to proceed at a reasonable rate. Hydrolysis is often accelerated by heat.
-
Minimize Reaction Time: Monitor the reaction closely using an appropriate analytical technique (TLC, HPLC, LC-MS) and quench the reaction as soon as the starting material is consumed to prevent further degradation of the product and any remaining starting material.
-
Anhydrous Conditions: If water is not a reactant, ensure your reaction is conducted under strictly anhydrous conditions to minimize the source of the nucleophile for hydrolysis.
-
Scenario 2: Difficulty in Product Purification
Question: After my reaction, which was performed under acidic conditions, I am finding it difficult to purify my desired product. I see multiple spots on TLC, and column chromatography is not giving me a clean separation.
Answer:
This is a common consequence of the formation of the amide and carboxylic acid hydrolysis byproducts. The polarity of these byproducts is significantly different from the starting nitrile, which can lead to streaking on TLC and poor separation during chromatography.
Protocol for a Test Reaction to Assess Stability:
To understand the stability of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile under your specific acidic conditions, it is advisable to run a controlled experiment.
Objective: To quantify the rate of degradation of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile under your proposed reaction conditions.
Materials:
-
2-(3-methyl-1H-pyrazol-5-yl)acetonitrile
-
The solvent to be used in your reaction
-
The acid catalyst to be used in your reaction
-
An internal standard for HPLC analysis (e.g., a stable aromatic compound with a distinct retention time)
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Prepare a stock solution of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile and the internal standard in your reaction solvent at a known concentration.
-
To a reaction vessel, add the solvent and the acid catalyst at the same concentration you plan to use in your synthesis.
-
Bring the mixture to your intended reaction temperature.
-
At time zero, add a known volume of the stock solution to the reaction vessel.
-
Immediately withdraw a small aliquot, quench it with a suitable base (e.g., a saturated solution of sodium bicarbonate), and dilute it for HPLC analysis. This is your t=0 sample.
-
Continue to withdraw and quench aliquots at regular intervals (e.g., every 30 minutes) for the planned duration of your reaction.
-
Analyze all samples by HPLC.
Data Analysis:
By plotting the concentration of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile (relative to the internal standard) versus time, you can determine the rate of its degradation. You can also monitor the appearance of the amide and carboxylic acid peaks.
| Time (min) | Peak Area of Starting Material (normalized to internal standard) | Peak Area of Amide Byproduct | Peak Area of Carboxylic Acid Byproduct |
| 0 | 1.00 | 0.00 | 0.00 |
| 30 | ... | ... | ... |
| 60 | ... | ... | ... |
| 120 | ... | ... | ... |
This data will provide you with a clear understanding of the stability window for your compound under your specific reaction conditions and will help you to make informed decisions to optimize your reaction.
Mechanistic Visualization
The following diagram illustrates the proposed acid-catalyzed hydrolysis pathway of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile.
Caption: Proposed degradation pathway of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile in acid.
Concluding Remarks
The stability of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile in acidic media is a critical factor to consider in experimental design. By understanding the fundamental mechanism of nitrile hydrolysis and by employing systematic troubleshooting and monitoring, researchers can minimize degradation and achieve higher yields and purity in their synthetic endeavors. We encourage you to perform control experiments to assess the stability under your specific conditions.
References
-
Converting Nitriles to Amides. Chemistry Steps. [Link]
-
Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Link]
-
Hydrolysis of nitriles. Lumen Learning. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. European Journal of Medicinal Chemistry. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Sources
- 1. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Alternative Catalysts for Pyrazole Ring Formation
Welcome to the Technical Support Center for advanced pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are exploring beyond traditional synthetic routes. Pyrazole derivatives are cornerstone scaffolds in medicinal chemistry and materials science, and the development of novel, efficient catalytic methods is paramount.[1][2] Classical synthesis often involves harsh conditions, which can limit substrate scope and functional group tolerance.[3] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols for a range of modern, alternative catalytic systems.
The move towards greener, more sustainable chemical practices has spurred significant interest in eco-friendly synthesis of pyrazole-based molecules.[4] Modern strategies focus on avoiding hazardous reagents, using green solvents, employing renewable energy sources, and incorporating recyclable catalysts to create pathways that are efficient, high-yielding, and environmentally benign.[4]
Section 1: General Troubleshooting Workflow
Before diving into catalyst-specific issues, it's crucial to have a logical diagnostic workflow. Many experimental failures stem from common oversights rather than complex mechanistic failures. This workflow is designed to systematically eliminate common variables.
Caption: Simplified mechanism for photoredox-catalyzed pyrazole synthesis.
Section 4: Experimental Protocols
Protocol 1: Nano-ZnO Catalyzed Synthesis of 1,3,5-Substituted Pyrazole
This protocol is adapted from the work of Girish et al. and represents an efficient, environmentally friendly approach. [1][2] Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Nano-ZnO catalyst
-
Ethanol (solvent)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
Procedure:
-
To a 50 mL round-bottom flask, add phenylhydrazine (1.0 mmol) and ethyl acetoacetate (1.0 mmol).
-
Add ethanol (10 mL) to the flask, followed by the nano-ZnO catalyst (10 mol%).
-
Attach the reflux condenser and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-2 hours).
-
Upon completion, filter the reaction mixture to recover the nano-ZnO catalyst. Wash the catalyst with a small amount of ethanol.
-
Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from ethanol to afford the pure 1,3,5-substituted pyrazole. Reported yields are often exceptional (>90%). [1] Self-Validation Check: The reusability of the nano-ZnO catalyst can be tested. After recovery, wash the catalyst with ethyl acetate, dry it in an oven, and reuse it in a subsequent reaction. The catalytic activity should not significantly decrease for at least four cycles. [2]
References
- Al-Ostoot, F.H., Al-Ghorbani, M., Kula, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Zeng, Z., Li, Y., Wang, R., et al. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters, ACS Publications.
- Sauthof, L., Gonzalez, L., & Correa, A. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Naimi, A., & Bouzroura, T. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, NIH.
- Various Authors. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
- Ahmad, I., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate.
- Doraghi, F., Gilaninezhad, F., Karimian, S., et al. (2024). Developments in Organocatalysis Transformations of Unsaturated Pyrazolones. Bentham Science Publishers.
- Various Authors. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, RSC Publishing.
Sources
Technical Support Center: Synthesis of Pyrazole Derivatives
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole chemistry. Dimerization of reactive intermediates is a frequent and often perplexing side reaction that can significantly impact yield, purity, and scalability. This document provides in-depth troubleshooting guides and frequently asked questions to diagnose, mitigate, and prevent the formation of these unwanted dimeric byproducts. Our approach is grounded in mechanistic principles to empower you with the knowledge to make informed decisions in your experimental design.
Troubleshooting Guide: Unraveling and Preventing Pyrazole Intermediate Dimerization
This section addresses specific issues you may encounter during pyrazole synthesis, with a focus on the formation of dimeric impurities. Each question is structured to help you identify the root cause of the problem and implement effective solutions.
Question 1: My reaction is producing a significant, higher molecular weight byproduct that I suspect is a dimer. How can I confirm its identity and what is the likely mechanism?
Identifying the Dimer:
The first step in troubleshooting is confirming the identity of your byproduct. A combination of analytical techniques is often necessary for unambiguous structure elucidation.
-
Mass Spectrometry (MS): Look for a molecular ion peak that corresponds to double the mass of your expected pyrazole product, minus the mass of any atoms lost during the dimerization process (e.g., 2H₂ for oxidative dimerization). High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing you to determine the molecular formula of the byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dimerization often leads to a more complex or, conversely, a more symmetrical molecule than the desired product. Look for changes in the number of signals, their integration, and their chemical shifts. The disappearance of a specific proton signal (e.g., the C4-H of a 5-aminopyrazole) can be indicative of the point of coupling.
-
¹³C NMR: Compare the number of carbon signals to what is expected for your product and the proposed dimer structure.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for establishing connectivity within the molecule and confirming the dimeric structure.
-
Common Dimerization Mechanisms:
Once you have evidence for a dimeric structure, understanding the underlying mechanism is key to preventing its formation.
-
Oxidative Dimerization: This is particularly common with electron-rich pyrazoles, such as 5-aminopyrazoles. The reaction often proceeds through a radical mechanism, which can be promoted by transition metals (like copper) or exposure to air (oxygen).[1][2] The dimerization can occur through C-C, C-N, or N-N bond formation.[1][2]
-
Pyrazoline Intermediate Instability: In many pyrazole syntheses, such as the Knorr synthesis, a pyrazoline is formed as an intermediate.[3] These intermediates can be susceptible to side reactions, including dimerization, especially if the subsequent aromatization to the pyrazole is slow. The pyrazoline itself can act as a nucleophile or be prone to oxidation, leading to dimer formation.
-
Condensation Reactions: If your pyrazole intermediate possesses reactive functional groups, intermolecular condensation reactions can lead to dimerization.
Visualizing Dimerization Pathways
To better understand these processes, the following diagrams illustrate two common dimerization mechanisms.
Caption: Oxidative dimerization pathway of 5-aminopyrazole intermediates.
Caption: Dimerization pathway involving pyrazoline intermediates.
Question 2: I've confirmed that oxidative dimerization is the problem. What are the best strategies to prevent it?
Controlling the Reaction Environment:
Since oxidative dimerization is often radical-mediated and facilitated by oxidants, controlling the reaction atmosphere and additives is crucial.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen. Degas your solvents prior to use.
-
Antioxidants: The addition of a radical scavenger can inhibit the dimerization process.
-
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy): This stable radical can trap reactive radical intermediates.[2]
-
BHT (Butylated Hydroxytoluene): A common phenolic antioxidant that can terminate radical chain reactions.
-
Optimizing Reaction Conditions:
Fine-tuning your reaction parameters can shift the balance away from dimerization and towards your desired product.
| Parameter | Recommendation to Minimize Dimerization | Rationale |
| Temperature | Lower the reaction temperature. | Dimerization often has a higher activation energy than the desired intramolecular cyclization. Lower temperatures can favor the desired pathway. |
| Solvent | Choose a solvent that does not promote radical formation. | Avoid solvents that are known to participate in or stabilize radical intermediates. Aprotic solvents are often a good choice. |
| Catalyst | If using a metal catalyst (e.g., copper), screen for alternatives or use a ligand that modifies its reactivity. | Some metals, like copper, can readily participate in single-electron transfer (SET) processes that initiate radical formation.[1][2] Switching to a non-redox active catalyst or using a ligand that sterically hinders the metal center can be beneficial. |
Experimental Protocol: Control Experiment for Oxidative Dimerization
To validate that oxidative dimerization is the culprit, perform the following control experiment:
-
Set up two identical reactions side-by-side.
-
To one reaction, add a radical scavenger such as TEMPO or BHT (typically 10-20 mol%).
-
Run both reactions under identical conditions.
-
Monitor the progress of both reactions by TLC or LC-MS.
-
If the formation of the dimer is significantly reduced or eliminated in the reaction with the radical scavenger, this provides strong evidence for an oxidative dimerization pathway.
Frequently Asked Questions (FAQs)
Q1: How do steric and electronic effects of substituents on my pyrazole precursor influence dimerization?
Substituents play a critical role in the stability of pyrazole intermediates and their propensity to dimerize.
-
Steric Hindrance: Bulky substituents near the reactive sites can physically block the intermolecular reaction required for dimerization. For instance, a large group at the C3 or N1 position can disfavor the approach of another pyrazole molecule.
-
Electronic Effects:
-
Electron-donating groups (EDGs): These groups (e.g., -NH₂, -OR) increase the electron density of the pyrazole ring, making it more susceptible to oxidation and thus oxidative dimerization.
-
Electron-withdrawing groups (EWGs): These groups (e.g., -NO₂, -CF₃) decrease the electron density of the ring, making it less prone to oxidation. Therefore, incorporating an EWG can be a strategy to mitigate oxidative dimerization.
-
Q2: Can using a protecting group strategy help prevent dimerization?
Absolutely. Protecting reactive functional groups is a classic and effective strategy to prevent unwanted side reactions, including dimerization.
-
N-Protection: The NH of the pyrazole ring is nucleophilic and can participate in side reactions. Protecting this nitrogen with a suitable group can prevent its involvement in dimerization. Common protecting groups for pyrazoles include:
-
Boc (tert-Butoxycarbonyl): Can be introduced under basic conditions and removed with acid.
-
THP (Tetrahydropyranyl): A robust protecting group that is stable to many reaction conditions.[4]
-
-
Protection of other functional groups: If your pyrazole precursor has other reactive groups (e.g., a primary amine), protecting them before the pyrazole ring formation can prevent them from participating in intermolecular reactions.
Experimental Protocol: N-Protection of a Pyrazole Intermediate
This is a general procedure for the Boc protection of a pyrazole intermediate:
-
Dissolve the pyrazole intermediate in a suitable aprotic solvent (e.g., THF, DCM).
-
Add a base, such as triethylamine or diisopropylethylamine (1.2 equivalents).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work up the reaction by washing with aqueous solutions to remove the base and any salts.
-
Purify the N-Boc protected pyrazole by column chromatography.
The protected intermediate can then be carried through the subsequent synthetic steps, and the Boc group can be removed at a later stage using an acid such as trifluoroacetic acid (TFA) in DCM.
Q3: My pyrazole synthesis is acid-catalyzed. Could the acidic conditions be promoting dimer formation?
While less common than oxidative dimerization, acidic conditions can potentially contribute to side reactions.
-
Protonation of Intermediates: Protonation of a pyrazoline or other intermediates can create reactive species that may undergo intermolecular reactions.
-
Dehydration and Aromatization: In the Knorr synthesis, acid catalysis is crucial for the dehydration of the pyrazoline intermediate to form the aromatic pyrazole.[3] If this step is slow, the prolonged lifetime of the pyrazoline intermediate could allow for side reactions to occur.
Troubleshooting Acid-Catalyzed Reactions:
-
Optimize Acid Catalyst: Screen different acid catalysts (e.g., acetic acid, p-toluenesulfonic acid, HCl) and their concentrations. A weaker acid or a lower catalyst loading may be sufficient to promote the desired reaction without causing significant side product formation.
-
Temperature Control: As with oxidative dimerization, adjusting the temperature can influence the relative rates of the desired reaction and side reactions.
References
-
Faria, C. A., et al. (2017). Knorr Pyrazole Synthesis of Edaravone. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry. [Link]
-
Li, W., et al. (2023). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules. [Link]
-
Petrov, V. A., & Kanishchev, V. A. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. [Link]
- Katritzky, A. R., et al. (2010).
- Alberola, A., et al. (1990). The reaction of β-amino enones with alkylhydrazines: influence of the substituents in the mechanism and the regioselectivity of the reaction. Journal of the Chemical Society, Perkin Transactions 1.
- Zheng, Y., et al. (2022). Low loadings of a combination of Ru3(CO)12 and a NHC-diphosphine ligand catalyze acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to provide pyrazoles and 2-pyrazolines in good yields. Organic Letters.
- Fan, Z., et al. (2020).
-
Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett. [Link]
- Al-Zoubi, R. M., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
-
Gomaa, M. A.-M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Rodygin, K., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances. [Link]
-
Rice, C. A., Borho, N., & Suhm, M. A. (2005). Dimerization of Pyrazole in Slit Jet Expansions. Zeitschrift für Physikalische Chemie. [Link]
-
Powers, D. G., & Yoon, T. P. (2012). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Dalton Transactions. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Method Refinement for HPLC Analysis of Pyrazole Isomers
Welcome to the dedicated technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of pyrazole isomers. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of separating these structurally similar compounds. Here, we provide in-depth troubleshooting guidance, frequently asked questions (FAQs), and validated protocols to enhance the robustness and reliability of your analytical methods.
Understanding the Challenge: The Intricacies of Pyrazole Isomer Separation
Separating pyrazole isomers presents a significant chromatographic challenge due to their often subtle differences in physicochemical properties.[1] Positional isomers (regioisomers) can exhibit very similar polarities, making them difficult to resolve on standard stationary phases.[1] Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment, necessitating specialized chiral recognition techniques for their separation.[1][2] This guide will equip you with the knowledge to overcome these hurdles and achieve baseline separation of your pyrazole isomers of interest.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses common issues encountered during the HPLC analysis of pyrazole isomers in a direct question-and-answer format.
Question 1: My pyrazole regioisomers are co-eluting or showing poor resolution on a C18 column. What steps can I take to improve separation?
Answer:
Co-elution of regioisomers is a frequent problem stemming from their similar polarities.[1] Here’s a systematic approach to troubleshoot this issue:
-
Mobile Phase Optimization:
-
Adjust Organic Modifier Content: Systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. A shallower gradient or a lower isocratic percentage of the organic modifier will increase retention and may improve resolution.[1]
-
Change the Organic Modifier: Switching between acetonitrile and methanol can alter selectivity.[3] These solvents have different properties; for instance, methanol is a proton donor, while acetonitrile has a stronger dipole moment, which can influence interactions with your analytes and the stationary phase differently.
-
Modify Mobile Phase pH: The ionization state of pyrazole isomers can be manipulated by adjusting the mobile phase pH, which can significantly impact their retention and selectivity.[3][4] Experiment with a pH that is at least one unit away from the pKa of your analytes to ensure a consistent ionization state.[5]
-
Incorporate an Additive: For basic pyrazoles, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape and potentially resolution.[1]
-
-
Stationary Phase Selection:
-
Consider a Phenyl Column: Phenyl-based stationary phases can offer alternative selectivity for aromatic compounds like pyrazoles through π-π interactions, which can be effective for separating positional isomers.[6][7]
-
Explore Hydrophilic Interaction Chromatography (HILIC): For highly polar pyrazole isomers that are poorly retained in reversed-phase, HILIC is a powerful alternative.[8][9][10] HILIC utilizes a polar stationary phase (e.g., silica, diol, or amide) with a high organic content mobile phase.[11]
-
Question 2: I'm observing significant peak tailing with my basic pyrazole analytes. What is the cause and how can I fix it?
Answer:
Peak tailing for basic compounds is a classic problem in HPLC, often caused by secondary interactions between the analyte and the stationary phase.[12][13]
-
Primary Cause: The primary culprit is the interaction of basic analytes with acidic residual silanol groups on the surface of silica-based stationary phases.[12][14] These interactions lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a tailed peak.
-
Solutions:
-
Mobile Phase Modification:
-
Add a Competing Base: In normal phase chromatography, adding a small amount of a basic modifier like diethylamine can mitigate these secondary interactions.[1]
-
Lower the pH: In reversed-phase chromatography, operating at a lower pH (e.g., pH 2-3) protonates the silanol groups, reducing their ability to interact with the basic analyte.[12]
-
-
Use a Highly Deactivated Column: Modern HPLC columns are often end-capped to block residual silanol groups.[14] Opting for a column specifically designed for the analysis of basic compounds, such as those with advanced end-capping or polar-embedded phases, can significantly improve peak shape.[14]
-
Consider High pH Conditions: Alternatively, working at a high pH (e.g., pH > 8) can deprotonate the basic analyte, making it neutral and less likely to interact with any remaining ionized silanols. This requires a pH-stable column.
-
Question 3: How do I approach the separation of pyrazole enantiomers?
Answer:
Separating enantiomers requires a chiral environment. In HPLC, this is typically achieved through one of two direct approaches:
-
Chiral Stationary Phases (CSPs): This is the most common and direct method.[15] CSPs create a chiral environment that interacts differently with each enantiomer, leading to different retention times.[2] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a wide range of chiral compounds, including pyrazole derivatives.[1][16]
-
Chiral Additives in the Mobile Phase: A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers. These complexes are then separated on a standard achiral column.
For most applications, CSPs are preferred due to their versatility and ease of use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for developing a separation method for pyrazole regioisomers?
A1: A good starting point for method development for pyrazole regioisomers is reversed-phase HPLC.
| Parameter | Recommendation | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | A standard, versatile column for initial screening. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to improve peak shape for basic pyrazoles. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or λmax) | Pyrazoles generally have good UV absorbance. |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature. |
From this starting point, you can optimize the gradient, mobile phase composition, and pH to achieve the desired separation.
Q2: When should I consider using Supercritical Fluid Chromatography (SFC) for pyrazole isomer separation?
A2: SFC is an excellent alternative to HPLC, particularly for chiral separations.[17][18] It often provides faster separations and higher efficiency.[17] SFC uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity.[19] This technique can offer different selectivity compared to HPLC and is considered a "greener" alternative due to reduced organic solvent consumption.[17]
Q3: What are the key parameters for validating an HPLC method for isomeric purity?
A3: Method validation ensures that your analytical procedure is suitable for its intended purpose.[2] Key validation parameters for isomeric purity include:
-
Specificity/Selectivity: The ability to accurately measure the analyte in the presence of its isomers and other potential impurities.[2]
-
Linearity: Demonstrating a proportional relationship between the concentration of the analyte and the detector response.[2] A correlation coefficient (r²) of ≥ 0.999 is typically desired.[2]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocols
Protocol 1: Chiral Separation of Pyrazole Enantiomers using a Polysaccharide-Based CSP
This protocol provides a general workflow for the chiral separation of pyrazole enantiomers.
-
Column Selection:
-
Mobile Phase Screening:
-
Normal Phase: Screen with mixtures of n-hexane and an alcohol (e.g., ethanol or isopropanol). A common starting point is 90:10 (v/v) n-hexane:alcohol.[16]
-
Polar Organic Mode: Screen with pure methanol, ethanol, or acetonitrile.[16] This mode can often provide sharp peaks and short analysis times.[1][16]
-
-
Method Optimization:
-
Adjust the ratio of the mobile phase components to optimize resolution and analysis time.
-
If using an alcohol modifier in normal phase, be aware that it competes with the analyte for hydrogen bonding sites on the CSP, which can affect chiral recognition.[16]
-
-
System Parameters:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV at a suitable wavelength.
-
Protocol 2: Dry Loading for Flash Chromatography Purification of Regioisomers
For preparative or semi-preparative purification of regioisomers, dry loading can significantly improve separation efficiency.[1]
-
Sample Preparation:
-
Dissolve your crude pyrazole isomer mixture in a minimal amount of a strong solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder.[1]
-
-
Column Loading:
-
Carefully add the silica-adsorbed sample to the top of your packed flash chromatography column.[1]
-
-
Elution:
-
Begin elution with your optimized mobile phase. This technique prevents issues associated with using a strong loading solvent and often leads to sharper bands and better separation.[1]
-
Visualizations
Method Development Workflow
Caption: A decision tree for troubleshooting poor resolution in pyrazole isomer separations.
References
- BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers. BenchChem Technical Support.
- National Institutes of Health (NIH). (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- ResearchGate. (2019).
- MicroSolv. (2025).
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- BenchChem. (2025). A Comparative Guide to the Validation of HPLC Methods for Determining the Isomeric Purity of Pheromones.
- Shabir, G. A. (n.d.).
- Digital CSIC. (n.d.). pH Control of Conductance in a Pyrazolyl Langmuir-Blodgett Monolayer.
- Wiley Analytical Science. (2010).
- LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Chrom Tech, Inc. (2025).
- Phenomenex. (2025).
- ResearchGate. (n.d.).
- MDPI. (n.d.). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades.
- LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Welch Materials. (2024).
- Selvita. (2024).
- SciELO. (n.d.).
- National Institutes of Health (NIH). (2011). Hydrophilic interaction liquid chromatography (HILIC)
- MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- MDPI. (n.d.). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- National Institutes of Health (NIH). (n.d.).
- Pharmaguideline. (n.d.). Steps for HPLC Method Development.
- Phenomenex. (n.d.).
- Waters Corporation. (n.d.). Developing Impurities Analytical Methods with a Quality and Risk-Based Approach.
- LCGC International. (2019).
- SciSpace. (n.d.). A review on method development by hplc.
- LCGC International. (2023).
- SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.
- Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
- LCGC International. (2013).
- International Journal of Pharmaceutical and Educational Research. (n.d.). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound.
- Sigma-Aldrich. (n.d.). Developing HPLC Methods.
- ResearchGate. (2024).
- SynThink Research Chemicals. (n.d.).
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- MDPI. (2022).
- Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
- International Journal of Pharmaceutical and Educational Research. (n.d.). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. phenomenex.com [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. Developing HPLC Methods [sigmaaldrich.com]
- 6. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 7. welch-us.com [welch-us.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. labtech.tn [labtech.tn]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromtech.com [chromtech.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. selvita.com [selvita.com]
- 19. sphinxsai.com [sphinxsai.com]
Validation & Comparative
The Pivotal Role of the Pyrazole Scaffold: A Comparative Guide to the Structure-Activity Relationship of Methyl-Pyrazolyl-Acetonitrile Analogs in Kinase Inhibition
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the pyrazole nucleus represents a cornerstone scaffold. Its remarkable versatility and proven clinical success, as seen in FDA-approved drugs like Crizotinib and Ruxolitinib, underscore its significance in modern medicinal chemistry.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a promising subclass: methyl-pyrazolyl-acetonitrile analogs. By synthesizing data from extensive studies on related pyrazole derivatives, we will explore the critical interplay between molecular architecture and biological function, offering insights to guide the rational design of next-generation kinase inhibitors.
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[2] The inclusion of a methyl group and an acetonitrile moiety introduces specific steric and electronic features that can be strategically manipulated to optimize interactions within the ATP-binding pocket of target kinases. This guide will dissect these relationships, providing a comparative framework and actionable experimental protocols for researchers in the field.
Deciphering the Structure-Activity Landscape of Pyrazole Analogs
The biological activity of pyrazole-containing compounds is exquisitely sensitive to the nature and position of substituents on the pyrazole core. While a comprehensive SAR study focused solely on the methyl-pyrazolyl-acetonitrile scaffold is still an emerging area, extensive research on broader pyrazole derivatives provides invaluable insights into the key determinants of kinase inhibition.
The Influence of N-Substitution on the Pyrazole Ring
The substitution pattern on the nitrogen atoms of the pyrazole ring is a critical factor in determining biological activity. For instance, in a series of pyrazole hydrazones, the introduction of a methyl substituent on the pyrazole N-atom adjacent to a phenylamino group was found to be detrimental to antiproliferative activity. This suggests that steric hindrance at this position can disrupt crucial interactions with the target protein. Conversely, in other contexts, N-alkylation can enhance cell permeability and oral bioavailability.
The Impact of Substituents at C3, C4, and C5 Positions
Modifications at the carbon atoms of the pyrazole ring have been extensively explored to optimize potency and selectivity.
-
C3-Position: Aryl or heteroaryl substitutions at the C3-position are common in potent kinase inhibitors. These groups often engage in hydrophobic interactions or form hydrogen bonds with the hinge region of the kinase ATP-binding site.
-
C4-Position: The cyanomethyl group (-CH2CN) at the C4-position is of particular interest. The nitrile functionality can act as a hydrogen bond acceptor, while the methylene linker provides conformational flexibility. The SAR around this position would involve exploring alternative linkers and terminal functional groups to probe interactions with the solvent-exposed region of the kinase.
-
C5-Position: Small, hydrophobic groups at the C5-position are often well-tolerated and can contribute to van der Waals interactions within the binding pocket. Larger substituents may lead to steric clashes, depending on the specific kinase target.
The following table summarizes the inhibitory activities of various pyrazole derivatives against different kinases, illustrating the impact of diverse substitution patterns.
| Compound ID | Core Scaffold | R1 (N1-Position) | R3-Position | R4-Position | R5-Position | Target Kinase | IC50 (nM) | Reference |
| 1 | Pyrazole | H | 4-Anilinophenyl | H | tert-Butyl | p38 MAP Kinase | 10 | |
| 2 | Pyrazole | H | 2,4-Dichloro-5-methoxyphenyl | H | 4-(2-morpholinoethoxy)phenyl | VEGFR-2 | 2.6 | [3] |
| 3 | Pyrazole | H | 4-((6,7-dimethoxyquinazolin-4-yl)oxy)phenyl | H | Phenyl | EGFR | 15 | [4] |
| 4 | Pyrazole | Methyl | 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl | H | 4-((4-methylpiperazin-1-yl)methyl)phenyl | c-Met | 4 | [1] |
| 5 | Pyrazole | H | 4-(Pyridin-2-yl)phenyl | H | 2,6-Dichlorophenyl | Aurora A | 28 | [2] |
Experimental Workflow for Evaluating Kinase Inhibitory Activity
To empirically determine the SAR of novel methyl-pyrazolyl-acetonitrile analogs, a robust and reproducible experimental workflow is essential. The following protocol outlines a standard in vitro kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol is a widely used method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant Kinase (e.g., EGFR, VEGFR-2, p38)
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (methyl-pyrazolyl-acetonitrile analogs)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Kinase Reaction Setup:
-
In each well of the assay plate, add 5 µL of the kinase/substrate mixture in assay buffer.
-
Add 1 µL of the diluted test compound or DMSO (for positive and negative controls).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Termination of Kinase Reaction and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Conversion of ADP to ATP and Luminescence Generation:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin to convert the generated ADP into a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for in vitro kinase inhibition assay.
Logical Relationships in SAR-Guided Drug Discovery
The process of optimizing a lead compound, such as a methyl-pyrazolyl-acetonitrile analog, is an iterative cycle of design, synthesis, and testing. The SAR data gathered from each round of testing informs the design of the next generation of compounds.
Caption: The iterative cycle of SAR-driven lead optimization.
Conclusion and Future Directions
The methyl-pyrazolyl-acetonitrile scaffold holds significant promise for the development of novel kinase inhibitors. By leveraging the extensive knowledge of the SAR of related pyrazole derivatives, researchers can strategically design and synthesize new analogs with improved potency and selectivity. The systematic exploration of substitutions at the N1, C3, and C5 positions, coupled with modifications of the cyanomethyl moiety at C4, will be crucial in unlocking the full therapeutic potential of this chemical class. The experimental protocols and logical frameworks presented in this guide provide a solid foundation for these endeavors, paving the way for the discovery of the next generation of targeted therapies.
References
-
Metwally, A. M., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]
-
El-Sayed, M. A. A., et al. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 131(1), 70. [Link]
-
Bondock, S., et al. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Mini-Reviews in Medicinal Chemistry, 14(5), 410-433. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 23(12), 3120. [Link]
-
Naik, N., et al. (2022). SAR of Pyrazole linked benzamides derivatives (21a–21c). ResearchGate. [Link]
-
Kumar, A., et al. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 26(15), 4475. [Link]
-
Abdel-Aziz, M., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 123. [Link]
-
Murru, S., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15(1), 100-120. [Link]
- Lee, S. J., et al. (2012). Pyrazole compounds with inhibitory activity against ROS kinase.
-
Gomaa, M. S. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(10), 894-915. [Link]
-
Hassan, A. A., et al. (2025). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie, e2400470. [Link]
-
Maheshkumar, K., et al. (2021). The Recent Development of the Pyrazoles : A Review. Environmental Science: An Indian Journal, 17(10). [Link]
-
Abdel-Wahab, B. F., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 23(12), 3120. [Link]
-
da Silva, A. C., et al. (2025). Synthesis of new pyrazole derivatives and their anticancer evaluation. ResearchGate. [Link]
-
El-Faham, A., et al. (2022). Examples of biologically relevant aza-heterocycles. ResearchGate. [Link]
-
Acar, U., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]
-
Chen, Y., et al. (2020). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. Molecules, 25(1), 123. [Link]
-
Patel, D. J., et al. (2026). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. [Link]
-
Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(24), 5227-5238. [Link]
-
Kumar, A., et al. (2019). Synthetic, structural, and anticancer activity evaluation studies on novel pyrazolylnucleosides. Molecules, 24(21), 3949. [Link]
-
Lv, P. C., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega, 8(34), 30973-30983. [Link]
Sources
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. japsonline.com [japsonline.com]
- 4. pubs.acs.org [pubs.acs.org]
spectroscopic analysis to confirm the structure of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile
An In-Depth Guide to the Spectroscopic Confirmation of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile: A Comparative Analysis
Introduction
In the landscape of medicinal chemistry and drug development, pyrazole derivatives are foundational scaffolds, recognized for their diverse pharmacological activities.[1] The synthesis of novel analogues, such as 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile, is a routine yet critical step. However, synthesis alone is insufficient; a compound's identity and purity must be unequivocally confirmed before it can advance in the development pipeline. The adage "structure dictates function" is paramount, and any ambiguity can lead to misinterpretation of biological data, wasted resources, and invalidated research.
This guide provides a comprehensive, in-depth analysis of the standard spectroscopic methods used to confirm the structure of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices and demonstrate how a multi-technique approach creates a self-validating system of confirmation. We will compare the performance and utility of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and contrast these routine methods with the definitive, yet less accessible, technique of X-ray crystallography. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for small molecule structural elucidation.
Section 1: The Primary Toolkit for Structural Elucidation
The confirmation of a novel chemical entity relies on assembling a puzzle where each piece of spectroscopic data provides unique and complementary information. For 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile, the primary toolkit consists of NMR, IR, and MS.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Proton Environment
¹H NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.
Causality of Experimental Choices: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this molecule. Its high polarity ensures solubility, and its ability to form hydrogen bonds allows for the observation of the exchangeable pyrazole N-H proton, which might otherwise be broadened or lost in other solvents like chloroform-d (CDCl₃).
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| NH (pyrazole) | ~12.5 | Broad Singlet | 1H | The acidic proton on the nitrogen is typically highly deshielded and appears far downfield. Its broadness is due to chemical exchange and quadrupolar coupling with nitrogen. |
| C4-H (pyrazole) | ~6.0 | Singlet | 1H | This proton is on an electron-rich heterocyclic ring. Its chemical shift is characteristic of protons on pyrazole rings. |
| CH₂ (acetonitrile) | ~3.9 | Singlet | 2H | The methylene protons are adjacent to both the electron-withdrawing pyrazole ring and the nitrile group, leading to a downfield shift. |
| CH₃ (methyl) | ~2.2 | Singlet | 3H | The methyl group is attached to the C3 of the pyrazole ring, a typical region for methyl groups on a double bond within a heterocyclic system.[2] |
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, revealing the molecule's symmetry and the electronic environment of each carbon.
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C 5 (pyrazole) | ~148 | This carbon is attached to two nitrogen atoms and the acetonitrile group, resulting in significant deshielding. |
| C 3 (pyrazole) | ~140 | The C3 carbon, bearing the methyl group, is also part of the C=N bond within the ring, placing it downfield. |
| C ≡N (nitrile) | ~117 | The carbon of the nitrile group typically appears in this region of the spectrum.[3] |
| C 4 (pyrazole) | ~105 | This C-H carbon of the pyrazole ring is shielded relative to the other ring carbons. |
| C H₂ (acetonitrile) | ~15 | The methylene carbon is relatively shielded, appearing in the aliphatic region. |
| C H₃ (methyl) | ~11 | The methyl carbon is typically found in the upfield aliphatic region of the spectrum. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies.
Causality of Experimental Choices: Attenuated Total Reflectance (ATR) is a modern, preferred method as it requires minimal sample preparation. Alternatively, preparing a potassium bromide (KBr) pellet is a classic and reliable technique.
Predicted Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3150-3300 (broad) | N-H stretch | Pyrazole N-H | Confirms the presence of the N-H group on the pyrazole ring. The broadness is due to hydrogen bonding.[4] |
| ~2250 | C≡N stretch | Nitrile | A sharp, medium-intensity peak in this region is a highly diagnostic indicator of the nitrile functional group. |
| ~1550-1600 | C=N, C=C stretch | Pyrazole Ring | Confirms the presence of the aromatic pyrazole ring system.[5] |
| ~2900-3000 | C-H stretch | Methyl, Methylene | Indicates the presence of sp³ hybridized C-H bonds. |
High-Resolution Mass Spectrometry (HRMS): Confirming Elemental Composition
HRMS provides an extremely accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental formula.
Causality of Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule, minimizing fragmentation and ensuring a strong molecular ion peak.
Expected HRMS (ESI-TOF) Data:
-
Molecular Formula: C₆H₇N₃
-
Exact Mass: 121.0640
-
Observed Mass [M+H]⁺: 122.0718
-
Significance: Observing a mass-to-charge ratio (m/z) of 122.0718, corresponding to the protonated molecule, with a mass accuracy of <5 ppm, provides definitive proof of the elemental composition C₆H₈N₃⁺, which is the strongest evidence for the molecular formula.[6]
Section 2: Corroborative & Alternative Methods: A Comparative Analysis
A robust structural confirmation relies on the convergence of data from multiple, independent sources. While the primary toolkit provides a strong case, comparing it with a "gold standard" technique like X-ray crystallography highlights the strengths and limitations of each approach.
Diagram: Logic of Spectroscopic Confirmation
The following diagram illustrates how different spectroscopic data points interlink to build a conclusive structural argument.
Caption: Interlocking evidence from multiple spectroscopic techniques.
Comparison: Routine Spectroscopy vs. X-ray Crystallography
While NMR, IR, and MS build a compelling case, they infer connectivity from spectral data. X-ray crystallography, conversely, provides a direct visualization of the atomic arrangement in the solid state.
| Feature | Spectroscopic Methods (NMR, IR, MS) | X-ray Crystallography |
| Principle | Measures the interaction of molecules with electromagnetic radiation or electric/magnetic fields. | Measures the diffraction of X-rays by a single crystal lattice. |
| Sample State | Solution (NMR), solid/liquid (IR), gas/solution (MS). | High-quality single crystal. |
| Information | Connectivity, functional groups, electronic environment, molecular formula. | Unambiguous 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions.[7] |
| Pros | - Applicable to a wide range of samples (soluble, amorphous)\n- Relatively fast data acquisition\n- Provides data on bulk sample | - Provides absolute, definitive structural proof\n- Reveals solid-state packing and intermolecular forces[8] |
| Cons | - Structure is inferred, not directly observed\n- Can be ambiguous for complex isomers | - Requires a suitable single crystal, which can be difficult or impossible to grow\n- Structure may differ from solution-phase conformation |
| Verdict | Essential & Sufficient for Routine Confirmation: For a molecule of this simplicity, a complete and consistent set of spectroscopic data is considered sufficient for publication and regulatory purposes. | The Ultimate Arbiter: If any spectroscopic data were ambiguous, or if the absolute stereochemistry of a more complex derivative were , X-ray crystallography would be the definitive method to resolve the issue.[9] |
Section 3: Standard Operating Protocols
Trustworthy data originates from meticulous experimental execution. The following are step-by-step protocols for acquiring high-quality data.
Diagram: Experimental Workflow for Structure Confirmation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene [mdpi.com]
- 3. Acetonitrile (75-05-8) 13C NMR [m.chemicalbook.com]
- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]
- 9. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles [mdpi.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Pyrazole-Containing Compounds
For drug discovery researchers and scientists, the pyrazole scaffold is a cornerstone of modern kinase inhibitor design. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a privileged structure for interacting with the ATP-binding site of kinases.[1][2] However, this same versatility presents a significant challenge: off-target activity. Because the ATP-binding pocket is conserved across the kinome, a pyrazole-based inhibitor designed for one kinase can inadvertently interact with dozens of others, leading to unforeseen toxicities or a diluted therapeutic effect.
This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of pyrazole-containing compounds. We will move beyond simple protocol listings to explore the causality behind experimental choices, ensuring that your profiling strategy is not just a screen, but a self-validating system for generating robust, translatable data.
The Rationale: Why Comprehensive Profiling is Non-Negotiable
The pyrazole ring's ability to form crucial hydrogen bonds with the kinase hinge region is a double-edged sword.[2] While this interaction is key to high-affinity binding for the intended target, it is also a common feature across numerous kinase families.[3][4] Compounds targeting Janus kinases (JAKs), for instance, may show unintended activity against SRC family kinases (SFKs) or Vascular Endothelial Growth Factor Receptors (VEGFRs) due to structural similarities in their active sites.[5][6][7]
An effective profiling strategy, therefore, is essential to:
-
Identify and Mitigate Off-Target Liabilities: Early identification of cross-reactivity allows for medicinal chemistry efforts to design out unwanted interactions, saving time and resources.
-
Uncover Polypharmacology: Off-target effects are not always detrimental. A compound that inhibits both a primary cancer target and an angiogenic kinase like VEGFR-2 could have a beneficial dual mechanism of action.[4][5][8]
-
Build a Robust Safety Profile: Understanding a compound's full interaction landscape is critical for predicting potential toxicities and for regulatory submissions.
The following diagram illustrates the typical workflow for assessing inhibitor selectivity, moving from broad, high-throughput biochemical assays to more physiologically relevant cell-based models.
Comparison of Core Profiling Methodologies
The two primary pillars of cross-reactivity profiling are biochemical assays and cell-based assays. Each provides a different, yet complementary, piece of the puzzle.
| Assay Type | Principle | Key Output | Pros | Cons |
| Biochemical (e.g., KinomeScan) | Competition binding between the test compound and an immobilized, active-site directed ligand for a large panel of kinases. | Dissociation constant (Kd); Percent Inhibition (%Inh) | Comprehensive: Screens against hundreds of kinases simultaneously.[2] Quantitative: Provides direct measure of binding affinity. Reproducible: Highly standardized and robust platform. | Acellular: Lacks biological context (no cell membranes, metabolism, or endogenous ATP). Binding ≠ Inhibition: Measures affinity, not necessarily functional enzymatic inhibition. |
| Biochemical (TR-FRET) | Measures inhibition of substrate phosphorylation via a Förster Resonance Energy Transfer signal between a lanthanide-labeled antibody and a fluorescently tagged substrate.[9] | IC50 | Functional: Directly measures enzymatic activity. Homogeneous: "Mix-and-read" format is amenable to high-throughput screening (HTS). | ATP-Dependent: Results are highly sensitive to ATP concentration.[10] Indirect: Requires specific antibodies and substrates for each kinase. |
| Cell-Based (Target Engagement) | Measures compound binding to the target kinase within live cells. Methods like NanoBRET use bioluminescence resonance energy transfer (BRET) between a tagged kinase and a fluorescent tracer.[11] | EC50 | Physiologically Relevant: Confirms target binding in a cellular environment, accounting for cell permeability. Live-Cell Dynamics: Can provide kinetic binding data (on/off rates). | Requires Cell Line Engineering: Target kinase often needs to be overexpressed and tagged. Throughput: Generally lower than biochemical assays. |
| Cell-Based (Phosphorylation) | Measures the functional consequence of kinase inhibition by quantifying the phosphorylation of a downstream substrate using methods like ELISA or Western Blot.[12] | IC50 | Confirms Mechanism of Action: Directly links target engagement to a functional cellular outcome. Endogenous Systems: Can be performed in unmodified cell lines with known signaling pathways. | Complex Biology: Signal can be affected by feedback loops, phosphatases, and other kinases. Lower Throughput: Often labor-intensive and not suitable for large-scale screening. |
Deep Dive: Experimental Design & Protocols
Large-Scale Biochemical Profiling (KinomeScan Approach)
This method is the gold standard for an initial, broad assessment of selectivity. The underlying principle is a competition binding assay where the ability of a test compound to displace a reference ligand from a kinase is quantified.
Causality Behind Experimental Choice: By screening at a high concentration (typically 1-10 µM), you can rapidly identify even weak off-target interactions across hundreds of kinases.[13] This provides a comprehensive map of potential liabilities. The output, often expressed as a percentage of control, allows for the ranking of off-targets. A low percentage indicates strong binding of your compound to that particular kinase.
Illustrative Data:
| Compound | Target Kinase | Target Kd (nM) | Off-Target Kinase | Off-Target Kd (nM) | Selectivity Score (Off-Target/Target) |
| Compound A (Selective) | JAK2 | 5 | SRC | 1500 | 300 |
| Compound B (Multi-Kinase) | JAK2 | 10 | SRC | 45 | 4.5 |
| Compound B | JAK2 | 10 | VEGFR2 | 80 | 8 |
| Compound B | JAK2 | 10 | CDK2 | >10,000 | >1000 |
Data is hypothetical for illustrative purposes.
This table clearly shows that while both compounds inhibit the primary target (JAK2), Compound B has significant cross-reactivity with SRC and VEGFR2, whereas Compound A is highly selective.
Cell-Based Target Engagement (NanoBRET™ Assay)
Once primary targets and significant off-targets are identified biochemically, it is crucial to confirm these interactions in a living system. The NanoBRET assay is a powerful tool for this purpose.
Causality Behind Experimental Choice: Biochemical assays are performed at a fixed, often low, concentration of ATP (typically at or below the Km for each kinase).[10] In contrast, cellular ATP levels are in the millimolar range, far exceeding the Km of most kinases. A compound that appears potent in a biochemical assay may be a poor inhibitor in cells because it cannot effectively compete with the high concentration of endogenous ATP. The NanoBRET assay directly measures target occupancy in this competitive cellular environment.[11]
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Plate HEK293 cells transiently or stably expressing the kinase of interest fused to a NanoLuc® luciferase tag.
-
Compound Treatment: Serially dilute the pyrazole-containing compound in Opti-MEM® medium. Add the dilutions to the cells and incubate for a specified time (e.g., 2 hours) at 37°C in a CO2 incubator to allow for cell entry and target binding.
-
Tracer Addition: Add the NanoBRET™ tracer, a fluorescently-labeled ATP-competitive probe, to all wells at its predetermined optimal concentration.
-
Substrate Addition: Add the NanoGlo® Substrate to generate the NanoLuc® donor signal.
-
Signal Detection: Read the plate on a luminometer capable of simultaneously measuring the donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm).
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value, which reflects the compound's potency in engaging the target in live cells.
Self-Validation: The protocol's integrity is maintained by including controls:
-
No Tracer Control: To measure background signal.
-
No Compound Control: To establish the maximum BRET signal (100% engagement by the tracer).
-
High Concentration Control: A saturating concentration of a known inhibitor to establish the minimum BRET signal.
The following diagram illustrates the principle of a competitive binding assay like NanoBRET, a key concept in profiling.
Conclusion
A robust cross-reactivity profiling strategy is not a linear process but an iterative cycle of inquiry. Broad biochemical screens provide the map of potential interactions, while targeted, quantitative cell-based assays provide the essential physiological context. For pyrazole-containing compounds, whose efficacy is tied to a common structural interaction motif, this multi-faceted approach is indispensable. By understanding the "why" behind each experimental choice—from the ATP concentration in a biochemical assay to the necessity of confirming target engagement in live cells—researchers can generate a truly predictive dataset, enabling the confident progression of compounds with the highest potential for selective and safe therapeutic intervention.
References
-
Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: Royal Society of Chemistry URL: [Link]
-
Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: MDPI URL: [Link]
-
Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: MDPI URL: [Link]
-
Title: Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... Source: ResearchGate URL: [Link]
-
Title: Kinase assays Source: BMG LABTECH URL: [Link]
-
Title: Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer Source: RSC Publishing URL: [Link]
-
Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Dsicovery of Selective Inhibitors for 123 Kinases: Kinase Inhibitor Discovery Platform Source: LinkedIn URL: [Link]
-
Title: Spotlight: Cell-based kinase assay formats. Source: Reaction Biology URL: [Link]
-
Title: Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer Source: PubMed Central URL: [Link]
-
Title: Assay Development for Protein Kinase Enzymes Source: National Institutes of Health (NCBI) URL: [Link]
-
Title: Boron-Containing Pyrazole Compounds as JAK Inhibitors for Treating Inflammation, Autoimmune Diseases, and Cancer Source: ACS Publications URL: [Link]
-
Title: Profiling the kinetic selectivity of kinase marketed drugs Source: Enzymlogic URL: [Link]
-
Title: Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3 Source: PubMed Central URL: [Link]
-
Title: A Comprehensive Overview of Globally Approved JAK Inhibitors Source: PubMed Central URL: [Link]
-
Title: Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors Source: Frontiers URL: [Link]
-
Title: Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors Source: National Institutes of Health (PMC) URL: [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile by Elemental Analysis
For researchers, scientists, and professionals in drug development, the meticulous confirmation of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, objective comparison of elemental analysis for validating the purity of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile, a key heterocyclic building block. We will explore the underlying principles of this classical technique and contrast its performance with modern chromatographic and spectroscopic methods, supported by experimental data and detailed protocols.
Introduction: The Imperative of Purity in Heterocyclic Chemistry
Nitrogen-containing heterocyclic compounds, such as pyrazole derivatives, form the backbone of a vast array of pharmaceuticals.[1][2] The specific isomeric structure and purity of these intermediates, like 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile, are critical determinants of a final drug substance's safety and efficacy. Even seemingly minor impurities can lead to significant alterations in biological activity, toxicity, and stability. Therefore, a robust and validated analytical methodology for purity assessment is not merely a quality control measure but a fundamental aspect of drug discovery and development.[3]
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, offers a direct measure of the mass fractions of these key elements within a sample.[4] This technique provides a fundamental assessment of a compound's composition, which can be compared against its theoretical values to ascertain purity. While often perceived as a traditional method, its unique ability to detect inorganic impurities and confirm empirical formulas makes it a powerful tool, especially when used in conjunction with other analytical techniques.[5]
This guide will navigate the validation of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile purity using elemental analysis, benchmarked against High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Unveiling the Stoichiometric Truth: The Principle of Elemental Analysis
Elemental analysis by combustion is a destructive technique that provides the mass percentages of carbon, hydrogen, and nitrogen in a sample. The process involves the complete combustion of a precisely weighed sample in a high-oxygen environment. The resulting gases—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ), which are subsequently reduced to nitrogen gas (N₂)—are then separated and quantified.[4]
The molecular formula for 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile is C₆H₇N₃. Based on this, the theoretical elemental composition can be calculated as follows:
-
Molecular Weight: 121.14 g/mol
-
Carbon (C): (6 * 12.01) / 121.14 * 100% = 59.48%
-
Hydrogen (H): (7 * 1.01) / 121.14 * 100% = 5.82%
-
Nitrogen (N): (3 * 14.01) / 121.14 * 100% = 34.70%
A measured elemental composition that deviates significantly from these theoretical values can indicate the presence of impurities, such as residual solvents, inorganic salts, or by-products from the synthesis. The generally accepted tolerance for agreement between the calculated and found values in academic literature is ±0.4%.[6]
A Multi-Pronged Approach to Purity Verification: A Comparative Overview
While elemental analysis provides a bulk assessment of elemental composition, it does not offer insights into the nature of any organic impurities. Therefore, a comprehensive purity evaluation necessitates the use of orthogonal methods that separate and quantify individual components.
| Analytical Method | Parameter Measured | Typical Purity Specification | Key Advantages | Limitations |
| Elemental Analysis (CHN) | Elemental Composition (%) | C, H, N values within ±0.4% of theoretical | Detects inorganic impurities (salts, water). Provides fundamental confirmation of the empirical formula. | Does not identify or quantify organic impurities. Can be affected by hygroscopicity. |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity (area %) | ≥98.0% | High resolution for separating closely related impurities. High sensitivity. | May not detect non-UV active impurities. Requires a specific method for each compound. |
| Gas Chromatography (GC) | Volatile Impurity Content (%) | Varies based on impurity | Excellent for analyzing residual solvents and volatile by-products. High sensitivity. | Not suitable for non-volatile or thermally labile compounds. |
| Quantitative NMR (qNMR) | Absolute Purity (%) | ≥98.0% | Provides structural information and quantification without a specific reference standard for the analyte. | Lower sensitivity compared to chromatographic methods. Requires a certified internal standard. |
In the Lab: Experimental Protocols for Purity Determination
Elemental Analysis of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile
Objective: To determine the percentage of carbon, hydrogen, and nitrogen in a sample of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile and compare it to the theoretical values.
Instrumentation: A modern CHNS elemental analyzer.
Protocol:
-
Sample Preparation:
-
Due to the potential hygroscopic nature of pyrazole derivatives, the sample should be dried under vacuum over a desiccant (e.g., P₂O₅) for at least 24 hours prior to analysis.
-
Accurately weigh 2-3 mg of the dried sample into a tin capsule.
-
-
Instrument Calibration:
-
Calibrate the instrument using a certified organic analytical standard with a known C, H, and N content (e.g., acetanilide).
-
-
Analysis:
-
Introduce the encapsulated sample into the combustion chamber of the elemental analyzer.
-
The sample is combusted at a high temperature (typically 900-1000 °C) in a stream of pure oxygen.
-
The resulting combustion gases (CO₂, H₂O, and N₂) are passed through a reduction tube to convert any nitrogen oxides to N₂.
-
The gases are then separated and detected by a thermal conductivity detector.
-
-
Data Analysis:
-
The instrument software calculates the percentage of C, H, and N in the sample based on the detector response and the initial sample weight.
-
Compare the experimental results with the theoretical values for C₆H₇N₃.
-
Self-Validation: The protocol's integrity is maintained by running certified standards interspersed with the unknown samples to monitor for any instrumental drift. Replicate analyses of the sample should be performed to ensure the precision of the results.
Comparative Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the area percentage purity of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile by separating it from any potential organic impurities.
Instrumentation: A standard HPLC system with a UV detector.
Protocol:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Further dilute to a working concentration of about 0.1 mg/mL.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Calculate the area percentage of the main peak relative to the total area of all peaks.
-
Trustworthiness: The method is validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision.[7][8]
Visualizing the Workflow: A Path to Confident Purity Assessment
Caption: Workflow for the comprehensive purity validation of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile.
Interpreting the Data: A Case Study
Let's consider a hypothetical batch of synthesized 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile.
| Analysis | Result | Interpretation |
| Elemental Analysis | C: 59.25%, H: 5.85%, N: 34.60% | The values are within the acceptable ±0.4% range of the theoretical values, suggesting a high degree of purity and the correct empirical formula. |
| HPLC (Area %) | Main Peak: 99.5%, Impurity 1: 0.3%, Impurity 2: 0.2% | The sample has high chemical purity with two minor organic impurities detected. |
| GC (Headspace) | No significant peaks for common solvents. | The sample is free from significant levels of volatile impurities. |
In this case, the elemental analysis provides strong evidence for the overall correctness of the compound's composition. The HPLC data complements this by quantifying the minor organic impurities. The GC analysis confirms the absence of residual solvents. Together, these results provide a high degree of confidence in the purity of the material.
Causality Behind Experimental Choices: A Senior Scientist's Perspective
The choice of elemental analysis as a primary validation tool is deliberate. Unlike chromatographic techniques that might not detect non-chromophoric or non-volatile impurities, elemental analysis is sensitive to any substance that alters the C, H, or N percentage. This is particularly crucial for detecting inorganic salts that may be carried over from the synthesis and purification steps.
However, relying solely on elemental analysis is a pitfall. A sample could have the correct elemental composition but contain isomeric impurities. This is where the orthogonality of HPLC is indispensable. By separating components based on their polarity, we can resolve and quantify structurally similar impurities that elemental analysis would miss.
The inclusion of GC is a best practice for addressing the potential for residual solvents, which are common process-related impurities in pharmaceutical manufacturing. Quantitative NMR, while not always necessary for routine purity checks, becomes invaluable when an absolute purity value is required without a dedicated reference standard for the analyte.
Conclusion: A Synergy of Techniques for Unquestionable Purity
The validation of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile purity is most robustly achieved through a synergistic approach. Elemental analysis serves as a fundamental and indispensable tool for confirming the empirical formula and detecting non-organic impurities. Its data provides a foundational layer of confidence in the sample's composition.
However, for a complete and regulatory-compliant assessment, elemental analysis must be complemented by high-resolution separation techniques like HPLC and GC. This multi-faceted strategy ensures the detection and quantification of a wide range of potential impurities, from inorganic salts and residual solvents to structurally related organic by-products. By understanding the strengths and limitations of each method and applying them in a logical, self-validating workflow, researchers and drug development professionals can ensure the unequivocal purity of their materials, a critical step in the journey from discovery to a safe and effective therapeutic.
References
-
ICH. (2023). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH. (2006). Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Royal Society of Chemistry. (2008). CHNS Elemental Analysers. [Link]
-
Kandioller, W., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
-
Fadeeva, V. P., et al. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry. [Link]
-
Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
NIST. (n.d.). Standards and Reference Materials. National Institute of Standards and Technology. [Link]
-
Cormica. (n.d.). Understanding Impurity Analysis. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. rsc.org [rsc.org]
- 5. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ICH Official web site : ICH [ich.org]
- 8. fda.gov [fda.gov]
Navigating the Metabolic Maze: A Comparative Guide to Assessing the Stability of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile
For researchers, scientists, and professionals navigating the intricate landscape of drug development, understanding a compound's metabolic stability is a critical early milestone. This guide provides an in-depth, technical comparison of methodologies to assess the metabolic stability of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile, a novel small molecule with therapeutic potential. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a comparative analysis with structurally related compounds to provide a comprehensive understanding of its likely metabolic fate.
Introduction: The Significance of Metabolic Stability
Metabolic stability, the susceptibility of a compound to biotransformation, is a pivotal parameter in drug discovery. It directly influences a drug's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1] Compounds that are too rapidly metabolized may fail to achieve therapeutic concentrations, while those that are excessively stable might accumulate to toxic levels. The liver is the primary site of drug metabolism, where a host of enzymes, most notably the cytochrome P450 (CYP) superfamily, work to modify xenobiotics.[2][3]
2-(3-methyl-1H-pyrazol-5-yl)acetonitrile features a pyrazole ring, a common scaffold in medicinal chemistry known for its relative metabolic stability, and an acetonitrile moiety.[4] The nitrile group, in many pharmaceuticals, passes through the body unmetabolized.[5] However, the presence of a methyl group and the overall structure necessitate a thorough investigation of its metabolic profile. This guide will equip you with the knowledge and protocols to conduct a robust assessment.
Strategic Selection of In Vitro Models: Microsomes vs. Hepatocytes
The two most common in vitro systems for assessing metabolic stability are liver microsomes and hepatocytes. The choice between them is a critical experimental decision.
-
Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum from liver cells and are rich in Phase I metabolic enzymes, particularly CYPs.[6] They are a cost-effective and high-throughput tool for initial screening.[7]
-
Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes, as well as necessary cofactors.[8] They provide a more holistic and physiologically relevant picture of hepatic metabolism.
For a comprehensive assessment of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile, a tiered approach is recommended. Initial screening in human liver microsomes (HLM) can provide a rapid indication of its susceptibility to CYP-mediated metabolism. Follow-up studies in cryopreserved human hepatocytes are then crucial to investigate the potential for Phase II conjugation and to obtain a more accurate prediction of in vivo clearance.
Experimental Design and Protocols
A self-validating experimental design is paramount for trustworthy results. This involves the inclusion of appropriate controls and standards.
Liver Microsomal Stability Assay
This assay determines the rate of disappearance of the test compound when incubated with liver microsomes in the presence of the necessary cofactor, NADPH.[9]
Experimental Workflow:
Caption: Workflow for the liver microsomal stability assay.
Detailed Protocol:
-
Prepare Reagents:
-
Test Compound: Prepare a 1 µM working solution of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile in phosphate buffer (pH 7.4).
-
Human Liver Microsomes: Dilute pooled human liver microsomes to a final protein concentration of 0.5 mg/mL in phosphate buffer.
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
-
Incubation:
-
Pre-incubate the test compound and microsomes at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[4]
-
-
Reaction Termination and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard (e.g., a structurally similar but chromatographically distinct compound).
-
Vortex and centrifuge the samples to precipitate the microsomal proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile.
-
-
Controls:
-
No NADPH control: To assess non-enzymatic degradation.
-
Heat-inactivated microsomes: To confirm that metabolism is enzyme-mediated.
-
Positive controls: Include compounds with known high and low clearance rates (e.g., verapamil and diazepam) to validate the assay performance.
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability by including both Phase I and Phase II metabolic pathways.
Experimental Workflow:
Caption: Workflow for the hepatocyte stability assay.
Detailed Protocol:
-
Hepatocyte Preparation:
-
Thaw cryopreserved human hepatocytes according to the supplier's instructions.
-
Determine cell viability (e.g., using trypan blue exclusion) and adjust the cell density to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL) in incubation medium.
-
-
Incubation:
-
Add the test compound, 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile, to the hepatocyte suspension at a final concentration of 1 µM.
-
Incubate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
Collect samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).
-
-
Sample Processing and Analysis:
-
Terminate the reaction and process the samples as described for the microsomal assay.
-
Quantify the parent compound using a validated LC-MS/MS method.
-
-
Controls:
-
Vehicle control: To assess the stability of the compound in the absence of cells.
-
Positive controls: Use compounds with known metabolic profiles in hepatocytes (e.g., testosterone and 7-hydroxycoumarin) to ensure the metabolic competency of the cells.
-
Data Analysis and Interpretation
The primary outputs of these assays are the in vitro half-life (t1/2) and the intrinsic clearance (Clint).
-
Half-life (t1/2): The time required for 50% of the parent compound to be metabolized. It is calculated from the slope of the natural logarithm of the percent remaining versus time plot.
-
Intrinsic Clearance (Clint): The maximal ability of the liver to metabolize a drug in the absence of limitations due to blood flow. It is a key parameter for predicting in vivo hepatic clearance.
These values allow for the classification of compounds as having low, medium, or high clearance, which is critical for predicting their in vivo behavior.
Comparative Analysis and Structure-Activity Relationships
The Pyrazole Moiety: The pyrazole ring is generally considered to be metabolically robust.[4] However, the presence of substituents can influence its stability. For instance, the introduction of a methyl group at the C3 or C4 position of the pyrazole ring has been shown to increase its affinity for CYP2E1, a key metabolic enzyme.
The Acetonitrile Moiety: The nitrile group in most pharmaceuticals is metabolically stable.[5] When metabolism of alkylnitriles does occur, it can proceed via oxidation of the carbon adjacent to the nitrile, forming a cyanohydrin which can then release cyanide.[5] However, this is less common for nitriles on a carbon that is part of a larger, more stable structure.
Comparative Data for Pyrazole Derivatives:
The following table summarizes the metabolic stability of various pyrazole-containing compounds in human liver microsomes, providing a basis for comparison.
| Compound | In Vitro Half-life (t1/2, min) in HLM | Intrinsic Clearance (Clint, µL/min/mg) in HLM | Reference Compound for Comparison (Class) |
| Hypothetical Data for 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile | Anticipated: Moderate to High | Anticipated: Low to Moderate | - |
| Compound A (A complex pyrazole-based kinase inhibitor) | ~3 | High | Kinase Inhibitor |
| Compound B (A different pyrazole derivative with fewer metabolic hotspots) | >60 | Low | General Pyrazole Scaffold |
| Verapamil (High Clearance Control) | ~26 | 267 | Positive Control |
| Imipramine (Low Clearance Control) | >60 | <115.5 | Positive Control |
Data for compounds A and B are illustrative and based on general trends observed for pyrazole derivatives in drug discovery. Actual values can vary significantly based on the full molecular structure.
Based on the relative stability of the pyrazole and nitrile functionalities, 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile is predicted to have moderate to high metabolic stability. The primary site of metabolism is likely to be the methyl group, which is susceptible to oxidation by CYP enzymes to form a hydroxymethyl derivative, which could be further oxidized to a carboxylic acid.
Conclusion and Future Directions
The assessment of metabolic stability is a cornerstone of modern drug discovery. This guide has provided a comprehensive framework for evaluating the metabolic fate of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile. By employing a combination of in vitro assays, including liver microsomal and hepatocyte stability studies, researchers can gain critical insights into the compound's pharmacokinetic properties.
The key takeaways are:
-
A tiered approach, starting with a microsomal screen followed by a more comprehensive hepatocyte assay, is recommended.
-
The inclusion of appropriate controls is essential for data integrity.
-
LC-MS/MS is the analytical method of choice for sensitive and specific quantification.
-
Based on its structural motifs, 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile is anticipated to have a favorable metabolic stability profile, with the methyl group being the most probable site of metabolism.
Further studies should focus on metabolite identification to confirm the predicted metabolic pathways and to assess the potential for the formation of active or toxic metabolites. This rigorous, data-driven approach will ultimately de-risk the progression of this promising compound towards clinical development.
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Molecules. [Link]
-
Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]
-
Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences. [Link]
-
Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports. [Link]
-
Metabolic stability of selected compounds in human liver microsomes. ResearchGate. [Link]
-
Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
-
Metabolism of acetonitrile by the cytochrome P-450 pathway. ResearchGate. [Link]
-
One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Chemistry of Heterocyclic Compounds. [Link]
-
The metabolism of acetonitrile to cyanide by isolated rat hepatocytes. Fundamental and Applied Toxicology. [Link]
-
Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science. [Link]
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
-
Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. MDPI. [Link]
-
Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Biochemistry. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules. [Link]
-
Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
-
High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development. XenoTech. [Link]
-
Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Walsh Medical Media. [Link]
-
Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports. [Link]
-
Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules. [Link]
-
Structure–metabolism-relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compound. Proceedings of the National Academy of Sciences. [Link]
-
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. [Link]
-
Hepatocyte Stability Assay. Domainex. [Link]
-
LC/MS Applications in Drug Development. BioAgilytix. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules. [Link]
-
Safety Testing of Drug Metabolites Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Molbank. [Link]
-
In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register. [Link]
-
Microsomal metabolism of acetonitrile to cyanide. Effects of acetone and other compounds. Biochemical Pharmacology. [Link]
-
LC-MS/MS methods for determination of two or more drugs/metabolites. ResearchGate. [Link]
-
Pharmaceuticals | Special Issue : Cytochrome P450 Enzymes in Drug Metabolism. MDPI. [Link]
-
Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives. Zeitschrift für Naturforschung B. [Link]
Sources
- 1. Unveiling the metabolic fate of drugs through metabolic reaction-based molecular networking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. Among these, heterocyclic compounds like 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile are pivotal building blocks. However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile, ensuring the protection of laboratory personnel and the environment. Our commitment to excellence extends beyond discovery to the entire lifecycle of the chemical entities we handle.
Hazard Assessment: Understanding the Risks
Acetonitrile is a highly flammable liquid and is toxic if ingested, inhaled, or absorbed through the skin.[1] Prolonged exposure can lead to cyanide poisoning, affecting the central nervous and cardiovascular systems.[1][2] Upon combustion or in the presence of strong oxidants, it can release irritating and toxic fumes, including hydrogen cyanide.[3] Therefore, 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile must be treated as a hazardous waste.[4]
Key Assumed Hazards:
-
Flammability: The presence of the acetonitrile group suggests the compound may be flammable.[1][3]
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[5][6] It may cause skin, eye, and respiratory irritation.[5][7]
-
Environmental Hazard: Classified as a hazardous waste, it should not be released into the environment.[1][4]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile in any capacity, including for disposal, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[5][8] |
| Hand Protection | Nitrile or rubber gloves. | Provides a barrier against skin absorption, which can be a route for toxic exposure.[9] |
| Body Protection | A flame-retardant lab coat. | Protects against accidental spills and potential flammability. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes the inhalation of potentially harmful vapors.[3][8] |
Spill Management: Immediate and Decisive Action
In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.
For Small Spills:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Ensure Ventilation: Work under a chemical fume hood or in a well-ventilated area.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[4][10]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Ventilate: Allow the area to ventilate thoroughly.
For Large Spills:
-
Evacuate: Evacuate the immediate area.
-
Isolate: Close doors to the affected area and prevent entry.
-
Contact EHS: Immediately contact your institution's Environmental Health and Safety (EHS) office for emergency response.
Waste Disposal Protocol: A Step-by-Step Guide
The cardinal rule for the disposal of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile is that it must be treated as hazardous waste. Under no circumstances should this chemical be poured down the drain. [1]
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Designate a specific, compatible, and clearly labeled waste container for 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile and materials contaminated with it.[11]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "2-(3-methyl-1H-pyrazol-5-yl)acetonitrile," and the associated hazards (e.g., "Flammable," "Toxic").[12]
Step 2: In-Lab Storage
-
Designated Area: Store the waste container in a designated satellite accumulation area that is close to the point of generation and under the direct supervision of laboratory personnel.[11][12]
-
Segregation: Store the container away from incompatible materials, such as strong oxidizing agents, acids, and bases.[3][10]
-
Container Integrity: Keep the waste container tightly closed except when adding waste.[8][11] Do not fill the container beyond 90% of its capacity to allow for expansion.[13]
Step 3: Disposal of Contaminated Materials
-
Solid Waste: Any materials grossly contaminated with 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile, such as gloves, absorbent pads, and weighing papers, must be placed in the designated hazardous waste container.[14]
-
Empty Containers: Empty containers that held the pure compound should be triple-rinsed with a suitable solvent (e.g., isopropanol or ethanol). The rinsate must be collected and disposed of as hazardous waste.[15] After rinsing, the defaced container may be disposed of as regular trash, in accordance with institutional policies.[15]
Step 4: Arranging for Final Disposal
-
Licensed Waste Contractor: The final disposal of the hazardous waste must be handled by a licensed hazardous waste disposal contractor.[1][10] Your institution's EHS office will coordinate this.
-
Documentation: Ensure all necessary paperwork is completed for the waste pickup, as this creates a manifest for tracking the waste from your lab to the final disposal facility.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile.
Caption: Disposal workflow for 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile.
Conclusion: A Culture of Safety
The proper disposal of chemical waste is not merely a regulatory requirement; it is a cornerstone of a robust safety culture and responsible scientific practice. By adhering to these guidelines for 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile, you are actively contributing to the safety of your colleagues and the preservation of our environment. When in doubt, always consult your institution's Environmental Health and Safety department for guidance.
References
-
International Chemical Safety Cards (ICSC). ICSC 0088 - ACETONITRILE. Source: International Labour Organization (ILO) and World Health Organization (WHO). [Link]
-
Yufeng. (2024). Understanding the SDS for Acetonitrile: Safe Handling Practices. Source: Yufeng. [Link]
-
Charles River Laboratories. (2011). Acetonitrile Material Safety Data Sheet (MSDS). Source: Charles River Laboratories. [Link]
-
New Jersey Department of Health. Acetonitrile - Hazardous Substance Fact Sheet. Source: NJ.gov. [Link]
-
Science Interactive. (2013). SAFETY DATA SHEET - Acetonitrile. Source: Science Interactive. [Link]
-
GOV.UK. (2024). Acetonitrile - Incident management. Source: GOV.UK. [Link]
-
U.S. Environmental Protection Agency. Acetonitrile 75-05-8. Source: EPA.gov. [Link]
-
Centers for Disease Control and Prevention (CDC). NITRILES. Source: CDC Stacks. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Source: VUMC. [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Source: EPA.gov. [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Source: UPenn EHRS. [Link]
-
University of Wisconsin–Madison BME Shared Labs. Chapter 7 Chemical Disposal Procedures. Source: UW-Madison. [Link]
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Source: GAIACA. [Link]
-
University of St Andrews. Disposal of Chemical Waste. Source: University of St Andrews. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Source: CWU. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Source: ETH Zürich. [Link]
Sources
- 1. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. ICSC 0088 - ACETONITRILE [chemicalsafety.ilo.org]
- 4. nj.gov [nj.gov]
- 5. scienceinteractive.com [scienceinteractive.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. westliberty.edu [westliberty.edu]
- 9. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 10. criver.com [criver.com]
- 11. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. ethz.ch [ethz.ch]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
